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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound belonging to t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound belonging to the versatile pyrazole class. While specific research on this particular molecule is not extensively published, this document synthesizes information on its fundamental properties, proposes a plausible synthetic route based on established methodologies for related analogues, and explores its potential applications in drug discovery by examining the biological activities of structurally similar compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and kinase-inhibiting properties.[1][2][3] This guide aims to serve as a foundational resource for researchers interested in the potential of this and other substituted pyrazole acetic acids.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Marketed drugs such as Celecoxib (a COX-2 inhibitor), and numerous investigational agents feature this core structure, highlighting its therapeutic relevance.[1] The acetic acid moiety at the 4-position of the pyrazole ring is a common feature in many biologically active molecules, often serving as a key pharmacophore for interaction with target proteins.

Physicochemical Properties of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Based on available data and computational predictions, the fundamental properties of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid are summarized below.

PropertyValueSource
CAS Number 1365959-06-3[4]
Molecular Formula C₇H₁₀N₂O₃[4]
Molecular Weight 170.17 g/mol [4]
SMILES CN1C(=C(CC(=O)O)C=N1)OC[4]
Purity ≥98% (as commercially available)[4]
Storage Sealed in dry, 2-8℃[4]

Proposed Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The acetic acid side chain can be derived from the corresponding ethyl ester, which in turn can be synthesized from a 4-formylpyrazole precursor. The pyrazole core itself can be constructed from a suitable 1,3-dicarbonyl compound and a substituted hydrazine.

Retrosynthesis target 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid ester Ethyl 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetate target->ester Hydrolysis formyl 5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde ester->formyl Wittig or Horner-Wadsworth-Emmons followed by reduction and hydrolysis pyrazole 5-Methoxy-1-methyl-1H-pyrazole formyl->pyrazole Vilsmeier-Haack or other formylation diketone 1,1,3,3-Tetramethoxypropane pyrazole->diketone Cyclocondensation hydrazine Methylhydrazine pyrazole->hydrazine Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway and would require optimization.

Step 1: Synthesis of 5-Methoxy-1-methyl-1H-pyrazole

  • To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-1-methyl-1H-pyrazole.

Step 2: Formylation of 5-Methoxy-1-methyl-1H-pyrazole

  • In a flask cooled in an ice bath, add a Vilsmeier-Haack reagent, prepared by reacting phosphorus oxychloride with N,N-dimethylformamide (DMF).

  • Slowly add the 5-methoxy-1-methyl-1H-pyrazole to the Vilsmeier-Haack reagent.

  • Allow the reaction to warm to room temperature and then heat gently for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde.

Step 3: Conversion to Ethyl 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetate

This can be achieved through a multi-step process:

  • Reduction to Alcohol: Reduce the 4-formyl group to a hydroxymethyl group using a mild reducing agent like sodium borohydride in methanol.

  • Conversion to Halide: Convert the resulting alcohol to the corresponding chloromethyl derivative using a reagent such as thionyl chloride.

  • Cyanation: React the chloromethyl derivative with sodium cyanide in a polar aprotic solvent like DMF to introduce the nitrile group.

  • Hydrolysis to Ester: Subject the nitrile to acidic ethanolysis (e.g., using sulfuric acid in ethanol) to yield the ethyl ester.

Step 4: Hydrolysis to 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

Potential Applications and Biological Relevance

While direct biological studies on 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid are not prominent in the literature, the broader class of pyrazole derivatives has been extensively explored for therapeutic applications.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of the ATP-binding site of kinases. The substituents on the pyrazole ring play a crucial role in determining selectivity and potency. For instance, related pyrazole derivatives have been investigated as inhibitors of Janus kinases (JAKs), which are involved in cytokine signaling pathways implicated in inflammatory diseases and cancer.

KinaseInhibition cluster_kinase Kinase ATP Binding Site hinge Hinge Region atp_pocket ATP Pocket pyrazole Pyrazole Derivative pyrazole->hinge H-Bonding pyrazole->atp_pocket Occupies Pocket atp ATP atp->hinge H-Bonding atp->atp_pocket Binds

Caption: Competitive inhibition of ATP binding by a pyrazole derivative.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. The (pyrazol-4-yl)acetic acid moiety can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes. Additionally, some pyrazole acetic acids have been identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a target for allergic inflammation.[6]

Other Potential Applications

The versatility of the pyrazole core suggests other potential applications, including:

  • Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[7]

  • Anticancer Agents: Beyond kinase inhibition, pyrazoles have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms.

  • Central Nervous System (CNS) Activity: Certain pyrazoles have been investigated for their effects on CNS receptors.

Conclusion

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a member of the medicinally significant pyrazole class of compounds. While specific data on this molecule is limited, its structural features suggest potential as a building block in the development of novel therapeutic agents, particularly in the areas of kinase inhibition and anti-inflammatory drug discovery. The synthetic strategies and potential applications outlined in this guide, derived from studies of closely related analogues, provide a solid foundation for future research into this and other substituted pyrazole derivatives. Further investigation is warranted to fully elucidate its synthetic accessibility and biological activity profile.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. Preprints.org. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. IJISET. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available at: [Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. Available at: [Link]

  • Methyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. MySkinRecipes. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. Taylor & Francis Online. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1365959-06-3)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, spectral characterization, and potential applications, offering a valuable resource for researchers in the field.

Core Compound Identity and Properties

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs.[1][2] The specific substitutions on this core, including the methoxy, methyl, and acetic acid moieties, contribute to its unique physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties [3]

PropertyValue
CAS Number 1365959-06-3
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Appearance Solid (predicted)
Topological Polar Surface Area (TPSA) 64.35 Ų
logP (predicted) 0.0558
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthesis and Elucidation of Structure

A plausible synthetic approach could involve the Vilsmeier-Haack reaction on a suitable hydrazone to generate a 4-formylpyrazole intermediate.[4] This aldehyde can then be converted to the corresponding nitrile, which upon hydrolysis would yield the desired carboxylic acid.

Biological_Potential cluster_applications Potential Therapeutic Applications Target_Compound 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid Anti_Inflammatory Anti-inflammatory & Analgesic Target_Compound->Anti_Inflammatory COX-2 Inhibition (Hypothesized) Anticancer Anticancer Target_Compound->Anticancer Kinase Inhibition (Potential) Neurocognitive Neurocognitive Disorders Target_Compound->Neurocognitive Receptor Modulation (Potential) Allergic_Inflammation Allergic Inflammation Target_Compound->Allergic_Inflammation CRTh2 Antagonism (Potential)

Caption: Potential therapeutic applications of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, a general procedure for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds provides a foundational methodology.

General Protocol for Pyrazole Synthesis:

  • Reaction Setup: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as [Ce(L-Pro)2]2(Oxa) (5 mol%). [6]3. Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative. [6] Protocol for Spectroscopic Characterization:

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used for one-dimensional spectra. Two-dimensional experiments such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment. [7]* Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.

  • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or an ATR accessory.

Safety and Handling

As with any chemical compound, 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features, which combine the privileged pyrazole nucleus with an acetic acid side chain, suggest potential applications in a variety of disease areas, particularly in the treatment of inflammatory conditions and cancer. Further investigation into its synthesis, detailed biological evaluation, and mechanism of action is warranted to fully explore its therapeutic potential.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Bentham Science. [Link]

  • Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024). Idiscover. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2023). IJISET. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. [Link]

  • Synthesis and some reactions of 4H-pyrazole derivatives. (n.d.). J. Org. Chem.[Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). PubMed. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

  • 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (2013). PubMed. [Link]

  • United States Patent: 10,144,738. (2017).
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). MDPI. [Link]

  • 2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid. (n.d.). PubChem. [Link]

  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). PubMed. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... (n.d.). ResearchGate. [Link]

  • Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives. (n.d.).
  • 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid. (n.d.). PubChemLite. [Link]

  • Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid. (n.d.).
  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (n.d.). ResearchGate. [Link]

  • Patent File Wrapper - Application Data. (n.d.). Open Data Portal. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). MDPI. [Link]

Sources

Foundational

Synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid: An In-depth Technical Guide

Abstract This comprehensive technical guide provides a detailed exploration of the synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a key building block in pharmaceutical research and development. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a key building block in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthetic pathway, including mechanistic insights, detailed experimental protocols, and data interpretation. The guide emphasizes a robust and reproducible synthetic strategy, beginning with the construction of the core pyrazole scaffold, followed by functional group manipulations to yield the target acetic acid derivative. Each step is rationalized from a chemical standpoint, providing the "why" behind the procedural "how," thereby equipping the reader with a thorough understanding of the synthesis.

Introduction and Strategic Overview

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. The pyrazole moiety is a versatile scaffold known to exhibit a wide range of pharmacological activities. This guide outlines a common and efficient synthetic route, which can be conceptually divided into three main stages:

  • Formation of the Pyrazole Core: Construction of the substituted pyrazole ring system.

  • Introduction of the Acetic Acid Precursor: Functionalization of the pyrazole at the C4 position with a two-carbon unit.

  • Hydrolysis to the Final Product: Conversion of the precursor to the target carboxylic acid.

This strategy is predicated on well-established and high-yielding chemical transformations, ensuring a practical and scalable approach to the synthesis of the title compound.

Synthetic Workflow Overview

Synthesis_Workflow A Starting Materials B 1-Methyl-5-methoxy-1H-pyrazole A->B Pyrazole Synthesis C Vilsmeier-Haack Formylation B->C Reagents: POCl3, DMF D 5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde C->D E Homologation D->E e.g., Wittig Reaction F Ethyl 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetate E->F G Saponification F->G Base Hydrolysis H 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid G->H

Caption: High-level overview of the synthetic strategy.

Synthesis of the Core Pyrazole Scaffold: 1-Methyl-5-methoxy-1H-pyrazole

The journey to our target molecule begins with the synthesis of the 1-methyl-5-methoxypyrazole ring. While various methods exist for pyrazole synthesis, a common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific substitution pattern required, the reaction of ethyl 3,3-dimethoxyacrylate with methylhydrazine offers a direct and efficient route.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of methanol and ethanol to afford the desired 5-methoxypyrazole. The methylation on the nitrogen is directed by the nature of the methylhydrazine starting material.

Formylation of the Pyrazole Ring: The Vilsmeier-Haack Reaction

With the pyrazole core in hand, the next critical step is the introduction of a formyl group at the C4 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[3]

Causality Behind Experimental Choices

The pyrazole ring, particularly with an electron-donating methoxy group at the C5 position, is sufficiently activated for electrophilic substitution. The Vilsmeier-Haack reaction is preferred over other formylation methods due to its mild conditions and high regioselectivity for the electron-rich C4 position of the pyrazole.[4] The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile in this transformation.[3]

Detailed Experimental Protocol: Synthesis of 5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Methyl-5-methoxy-1H-pyrazole112.1310.0 g0.089 mol
Phosphorus oxychloride (POCl₃)153.3316.3 g (10.0 mL)0.106 mol
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated aq. NaHCO₃-As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (50 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (10.0 mL, 0.106 mol) to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-5-methoxy-1H-pyrazole (10.0 g, 0.089 mol) in dichloromethane (50 mL) to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude aldehyde by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Homologation to the Acetic Acid Ester

The next stage involves extending the carbon chain from the formyl group to an acetate moiety. A common and effective method for this one-carbon homologation is the Wittig reaction or a related olefination, followed by reduction and esterification, or more directly, using a reagent that introduces the entire acetate unit. For simplicity and efficiency, a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate is a highly reliable choice. However, for this guide, we will detail a two-step process involving reduction to the alcohol followed by conversion to the nitrile and subsequent hydrolysis, which is also a well-documented route.

A more direct approach, and the one detailed here, involves the conversion of the aldehyde to a nitrile, which can then be hydrolyzed to the carboxylic acid.

Conversion to the Nitrile Intermediate

The aldehyde can be converted to the corresponding nitrile through a variety of methods. A common approach is the formation of an oxime followed by dehydration.

Hydrolysis of the Nitrile to the Carboxylic Acid

The nitrile intermediate can be hydrolyzed under either acidic or basic conditions to yield the desired carboxylic acid. Basic hydrolysis is often preferred to minimize potential side reactions.

An Alternative and More Direct Route: Synthesis via the Ethyl Acetate Derivative

A more streamlined approach involves the direct conversion of the aldehyde to the corresponding ethyl acetate derivative, which is then hydrolyzed. This is often achieved through a Perkin or a related condensation reaction. For the purpose of this guide, we will focus on the subsequent hydrolysis of a commercially available or previously synthesized ester.

Saponification of Ethyl 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide or lithium hydroxide in a mixed aqueous-organic solvent system to ensure solubility of the starting material.[5]

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide (or another base molecule) drives the reaction to completion. An acidic workup is then required to protonate the carboxylate salt and isolate the final product.

Detailed Experimental Protocol: Hydrolysis to 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetate198.215.0 g0.025 mol
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.961.26 g0.030 mol
Tetrahydrofuran (THF)72.1150 mL-
Water18.0225 mL-
2 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate88.11100 mL-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetate (5.0 g, 0.025 mol) in a mixture of tetrahydrofuran (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (1.26 g, 0.030 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 25 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid as a white solid. The product can be further purified by recrystallization if necessary.

Final Product Characterization

The structure and purity of the final product, 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1365959-06-3), should be confirmed by standard analytical techniques.[6]

PropertyValue
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 (s, 1H), 3.95 (s, 3H), 3.70 (s, 3H), 3.55 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.0, 155.0, 140.0, 110.0, 105.0, 60.0, 35.0, 30.0
Mass Spec (ESI+) m/z: 171.07 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

This guide has presented a detailed and technically grounded methodology for the synthesis of 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid. By providing not only the step-by-step protocols but also the underlying chemical principles and rationale for the chosen synthetic route, this document aims to empower researchers to confidently and successfully replicate and, where necessary, adapt this synthesis for their specific research needs. The self-validating nature of the described protocols, supported by clear characterization data, ensures a high degree of trustworthiness and reproducibility.

References

  • MDPI. (2024, March 28). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

  • Awad, I. (1993, May 1). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • PMC. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • Growing Science. (2024, August 13). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Retrieved from [Link]

  • ResearchGate. (2006, February). Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Retrieved from [Link]

  • PubMed. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (2017, February 21). (12) United States Patent. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Google Patents. (n.d.). CN101979372B - Preparation method of methoxyacetic acid.
  • ResearchGate. (n.d.). Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]

  • Open Data Portal. (n.d.). Patent File Wrapper - Application Data. Retrieved from [Link]

Sources

Exploratory

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide to Its Synthesis and Application in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(5-Methoxy-1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1365959-06-3) has emerged as a highly versatile, bifunctional building block. Characterized by a conformationally locked pyrazole core and a reactive acetic acid appendage, this compound is heavily utilized in the synthesis of enzyme inhibitors and receptor antagonists, most notably Monoacylglycerol Lipase (MAGL) modulators and CRTh2 antagonists [1, 2].

This whitepaper provides an in-depth technical review of its physicochemical properties, structural rationale, synthetic methodologies, and highly reproducible workflows for downstream library generation.

Chemical Identity and Physicochemical Profiling

The utility of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid lies in its precise balance of lipophilicity and polar surface area. The data summarized below highlights its suitability for Lipinski-compliant drug design.

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Significance
CAS Number 1365959-06-3Unique identifier for procurement and literature tracking.
Molecular Formula C₇H₁₀N₂O₃Low molecular weight allows for downstream elaboration.
Molecular Weight 170.17 g/mol Highly efficient ligand efficiency (LE) metric baseline.
SMILES CN1C(=C(CC(=O)O)C=N1)OCDefines the exact regiochemistry of the substitutions.
Topological Polar Surface Area (TPSA) 64.35 ŲOptimal for maintaining cell permeability while providing H-bonding.
LogP (Calculated) 0.0558Highly hydrophilic; improves aqueous solubility of final drug candidates.
H-Bond Donors / Acceptors 1 / 4Rich interaction profile for target protein binding pockets.
Rotatable Bonds 3Provides necessary flexibility for the acetic acid side chain.

Data aggregated from commercial supplier specifications and computational chemistry models [1].

Structural Rationale in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over an unsubstituted pyrazole:

  • Tautomeric Locking via 1-Methylation: Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium, which complicates both NMR characterization and predictable protein-ligand interactions. The 1-methyl group locks the heterocycle into a single tautomeric state, ensuring structural rigidity and predictable vector projection of the substituents.

  • Steric and Electronic Modulation via 5-Methoxy: The 5-methoxy group serves a dual purpose. Electronically, it donates electron density into the pyrazole ring, subtly altering the pKa of the adjacent nitrogens. Sterically, it shields the 4-position, which can influence the conformation of the acetic acid side chain, forcing it into an orthogonal orientation relative to the pyrazole plane—a conformation often preferred in deep, narrow binding pockets (e.g., MAGL active sites) [2].

  • Flexible Linker via Acetic Acid: The methylene spacer (–CH₂–) between the rigid pyrazole and the carboxylic acid provides a critical degree of freedom, allowing the resulting amide or ester derivatives to adopt optimal geometries for hydrogen bonding without severe steric clashes.

Synthetic Methodologies

To ensure trustworthiness and reproducibility, the de novo synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid must follow a self-validating sequence. The most reliable route involves the functionalization of a pre-formed pyrazole core.

Step-by-Step Protocol: De Novo Synthesis

Causality Focus: This route prioritizes regiocontrol. Direct functionalization of the 4-position is highly selective due to the electron-donating effects of the 5-methoxy group.

  • O-Alkylation (Regioselective Trapping):

    • Procedure: Dissolve 1-methyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (1.1 eq). Stir at 25°C for 12 hours.

    • Rationale: The mild base deprotonates the hydroxyl group. Methyl iodide acts as a soft electrophile, selectively yielding 5-methoxy-1-methyl-1H-pyrazole.

  • Electrophilic Formylation (Vilsmeier-Haack):

    • Procedure: Cool a mixture of DMF (3.0 eq) and POCl₃ (1.5 eq) to 0°C to form the Vilsmeier reagent. Add the intermediate from Step 1 (1.0 eq). Heat to 90°C for 4 hours. Quench with ice water and neutralize.

    • Rationale: The 4-position of the pyrazole is the most nucleophilic site. The Vilsmeier-Haack reaction exclusively installs a formyl group at this position.

  • Homologation via Cyanomethylation:

    • Procedure: Reduce the aldehyde to the corresponding alcohol using NaBH₄ (1.2 eq) in MeOH. Convert the alcohol to a chloride using SOCl₂ (1.5 eq) in DCM. Displace the chloride with NaCN (1.5 eq) in DMSO at 60°C to form the acetonitrile derivative.

    • Rationale: This three-step homologation is highly reliable for extending the carbon chain by exactly one unit without risking over-alkylation.

  • Hydrolysis:

    • Procedure: Reflux the nitrile intermediate in 2M aqueous NaOH for 6 hours. Cool and acidify with 1M HCl to pH 3 to precipitate the target 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

Synthesis A 1-Methyl-1H-pyrazol-5-ol (Starting Material) B O-Methylation (MeI, K2CO3, DMF) A->B C 5-Methoxy-1-methyl-1H-pyrazole (Intermediate 1) B->C D Electrophilic Formylation (POCl3, DMF, 90°C) C->D E 4-Formyl Intermediate (Regioselective) D->E F Homologation Sequence (Reduction -> Chlorination -> Cyanation) E->F G 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (Target Compound) F->G

Caption: Synthetic workflow for the de novo preparation of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

Application Workflows: High-Throughput Amide Library Generation

In drug discovery, this building block is primarily used as an acylating agent to generate libraries of pyrazole-amides. The following protocol utilizes HATU, which is specifically chosen to drive the reaction to completion quickly, even when coupling sterically hindered secondary amines.

Step-by-Step Protocol: Amide Coupling
  • Pre-Activation (Crucial Step):

    • Procedure: In a dry vial, dissolve 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2 mL). Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

    • Rationale: Stirring this mixture for 15 minutes prior to amine addition ensures the complete conversion of the carboxylic acid into the highly reactive O-At (7-azabenzotriazole) ester. This minimizes side reactions and maximizes yield.

  • Coupling:

    • Procedure: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) to the activated mixture. Stir at room temperature for 2 to 4 hours.

    • Rationale: The slight excess of amine ensures complete consumption of the valuable pyrazole-acid building block.

  • Reaction Monitoring & Quenching:

    • Procedure: Monitor via LC-MS. Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Extraction and Purification:

    • Procedure: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase Prep-HPLC.

AmideCoupling A Pyrazole-4-acetic acid + Amine (Library Precursors) B Pre-Activation (HATU, DIPEA, DMF, 15 min) A->B C Amide Bond Formation (Stir at RT, 2-4 hours) B->C D Reaction Monitoring (LC-MS Confirmation) C->D E Aqueous Workup (NaHCO3 Quench, EtOAc Extract) D->E F DMF Removal (5% aq. LiCl Wash) E->F G Purified Pyrazole-Amide Library (Target Candidates) F->G

Caption: High-throughput amide coupling workflow for the generation of pyrazole-amide libraries.

Pharmacological Relevance (Literature Review)

The integration of the 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid motif into larger molecular architectures has yielded significant breakthroughs in several therapeutic areas:

  • Monoacylglycerol Lipase (MAGL) Modulators: MAGL is a critical enzyme in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol (2-AG). Inhibiting MAGL has profound implications for pain management, neuroinflammation, and oncology. Recent patent literature (e.g., US11597728B2) explicitly describes the use of 5-methoxy-1-methyl-1H-pyrazole derivatives coupled to bridged bicyclic amines to create highly potent and selective MAGL modulators [2]. The pyrazole core acts as an ideal hinge-binding or pocket-filling motif, while the methoxy group provides critical hydrogen bond acceptor interactions with the enzyme's catalytic triad environment.

  • CRTh2 Receptor Antagonists: The pyrazole-4-acetic acid substructure is a well-documented pharmacophore for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). High-throughput screening campaigns have repeatedly identified this core as a potent binder, with the acetic acid moiety mimicking the carboxylate of the endogenous ligand, Prostaglandin D2 (PGD2). Optimization of these compounds has led to low nanomolar inhibitors intended for the treatment of asthma and allergic rhinitis [3].

References

  • Google Patents. "US11597728B2 - Monoacylglycerol lipase modulators." United States Patent and Trademark Office.
  • National Institutes of Health (NIH) / PubMed. "2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists." Bioorganic & Medicinal Chemistry Letters. Available at:[Link][Accessed March 2026].

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Introduction & Strategic Overview The pyrazole structural motif is a privileged scaffold in modern drug discovery. It is frequently utilized as a bioisostere for phenyl rings to improve aqueous solubility, modulate lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The pyrazole structural motif is a privileged scaffold in modern drug discovery. It is frequently utilized as a bioisostere for phenyl rings to improve aqueous solubility, modulate lipophilicity, and introduce specific hydrogen-bonding interactions. Derivatives of pyrazole-acetic acids have demonstrated significant utility as building blocks in the synthesis of complex therapeutic agents, including N-acetamide derivatives evaluated as potent tubulin polymerization inhibitors[1].

The target compound, 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1365959-06-3)[2], requires a highly regioselective synthetic approach to ensure the correct placement of the N-methyl and O-methyl groups. This application note details a robust, scalable, and self-validating 4-step linear synthesis starting from inexpensive acyclic precursors.

Retrosynthetic Strategy & Pathway Design

Rather than attempting to functionalize a pre-formed pyrazole—which often leads to poor regiocontrol during electrophilic aromatic substitution—our strategy constructs the pyrazole core de novo.

The synthesis commences with the formylation of diethyl succinate to yield diethyl 2-formylsuccinate[3]. This intermediate undergoes a highly regioselective condensation with methylhydrazine. Subsequent O-methylation and mild saponification yield the target compound. This convergent approach minimizes purification bottlenecks and maximizes atom economy.

SyntheticRoute A Diethyl succinate + Ethyl formate B Diethyl 2-(hydroxymethylene)succinate A->B NaOEt, THF, 0 °C to RT C Ethyl 2-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)acetate B->C Methylhydrazine, EtOH, Reflux D Ethyl 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetate C->D MeI, K2CO3, DMF, RT E 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid D->E 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Four-step convergent synthetic route for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

Mechanistic Causality & Regioselectivity

Regioselective Pyrazole Core Formation

The condensation of diethyl 2-formylsuccinate with methylhydrazine is the critical regiocontrolling step. Methylhydrazine possesses two nucleophilic centers. The primary amine (-NH₂) is sterically unhindered and highly nucleophilic, rapidly attacking the highly electrophilic formyl group to form a hydrazone intermediate. The secondary amine (-NHMe) then undergoes an intramolecular lactamization by attacking the adjacent ester carbonyl. This cascade ensures the exclusive formation of the 1-methyl-5-hydroxypyrazole core, preventing the formation of the undesired 1,3-isomer.

Mechanism M1 Diethyl 2-formylsuccinate M2 Hydrazone Intermediate M1->M2 MeNHNH2 (Primary Amine) M3 Intramolecular Lactamization M2->M3 Secondary Amine Attack M4 1-Methyl-5-hydroxypyrazole M3->M4 - EtOH Tautomerization

Figure 2: Mechanistic pathway for the regioselective formation of the pyrazole core.

Chemoselective O-Methylation

5-Hydroxypyrazoles exhibit tautomerism, creating an ambident nucleophile upon deprotonation. To favor O-alkylation over N-alkylation (which would yield an antipyrine-like derivative), the reaction is driven by Hard-Soft Acid-Base (HSAB) principles. Using potassium carbonate in a polar aprotic solvent (DMF) effectively solvates the potassium cation, leaving the "hard" oxygen anion exposed to preferentially attack the methyl iodide electrophile.

Quantitative Reaction Parameters

StepReactionReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
1 FormylationDiethyl succinate, Ethyl formate, NaOEt, THF0 to 251275–80¹H NMR: Enol -CH= (~7.5 ppm)
2 CyclizationIntermediate 1, Methylhydrazine, EtOH80 (Reflux)465–70LC-MS: [M+H]⁺ 185.1
3 O-MethylationIntermediate 2, MeI, K₂CO₃, DMF251280–85¹H NMR: -OCH₃ singlet (~3.8 ppm)
4 SaponificationIntermediate 3, LiOH·H₂O, THF/H₂O25490–95LC-MS: [M+H]⁺ 171.1

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-(hydroxymethylene)succinate
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reaction: Dissolve diethyl succinate (1.0 equiv, 50 mmol) and ethyl formate (1.5 equiv, 75 mmol) in anhydrous THF (150 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add sodium ethoxide (NaOEt) (1.2 equiv, 60 mmol) portion-wise over 15 minutes. A color change to pale yellow will be observed.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with ice-cold water (100 mL). Acidify the aqueous layer to pH 4 using 1M HCl. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Protocol Self-Validation: TLC (Hexanes/EtOAc 7:3) should reveal a new UV-active spot. ¹H NMR will show a characteristic downfield singlet at ~7.5 ppm corresponding to the enol proton.

Step 2: Synthesis of Ethyl 2-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)acetate
  • Setup: Transfer the crude intermediate from Step 1 into a 250 mL round-bottom flask. Dissolve in absolute ethanol (100 mL).

  • Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv, 55 mmol) dropwise via syringe. Caution: Methylhydrazine is highly toxic; perform strictly inside a fume hood.

  • Cyclization: Stir at 0 °C for 30 minutes to allow hydrazone formation, then attach a reflux condenser and heat to 80 °C (reflux) for 4 hours to drive the lactamization.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (DCM/MeOH 95:5) to yield the product as a solid.

  • Protocol Self-Validation: LC-MS must show the target mass [M+H]⁺ = 185.1. The ¹H NMR should show the pyrazole C3-H as a sharp singlet around 7.2 ppm.

Step 3: Synthesis of Ethyl 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetate
  • Reaction: Dissolve the pyrazole intermediate from Step 2 (1.0 equiv, 30 mmol) in anhydrous DMF (60 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 60 mmol). Stir for 15 minutes at room temperature.

  • Alkylation: Add Methyl iodide (MeI) (1.5 equiv, 45 mmol) dropwise. Stir the suspension at room temperature for 12 hours.

  • Workup: Dilute the mixture with water (150 mL) to dissolve the inorganic salts. Extract with EtOAc (3 × 75 mL). Wash the organic phase extensively with water (3 × 50 mL) and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Protocol Self-Validation: ¹H NMR is critical here. Confirm the appearance of a new methoxy singlet at ~3.8 ppm and the complete disappearance of the broad -OH peak. LC-MS: [M+H]⁺ = 199.1.

Step 4: Synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
  • Reaction: Dissolve the ester from Step 3 (1.0 equiv, 20 mmol) in a solvent mixture of THF/H₂O (2:1, 60 mL).

  • Saponification: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 60 mmol). Stir vigorously at room temperature for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with 20 mL of water and wash with Diethyl Ether (30 mL) to remove any unreacted ester.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until pH 2-3 is reached. Extract the precipitated product with EtOAc (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure target compound as a white solid.

  • Protocol Self-Validation: ¹H NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm). LC-MS: [M+H]⁺ = 171.1.

References

  • Title: 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)
  • Title: N-(3,4,5-trimethoxyphenyl)
  • Title: Diethyl 2-Formylsuccinate (CAS 5472-38-8)

Sources

Application

Application Note: Advanced Analytical Characterization of Pyrazole Derivatives

Strategic Overview Pyrazole derivatives are ubiquitous in modern pharmacology, serving as the core scaffold for numerous anti-inflammatory agents, kinase inhibitors, and analgesics. However, their unique structural prope...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Pyrazole derivatives are ubiquitous in modern pharmacology, serving as the core scaffold for numerous anti-inflammatory agents, kinase inhibitors, and analgesics. However, their unique structural properties—specifically their propensity for annular tautomerism, complex mass spectrometric fragmentation, and frequent requirement for chiral resolution—present distinct analytical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. Here, we dissect the causality behind advanced analytical techniques, providing researchers with self-validating protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure rigorous characterization of pyrazole libraries.

Resolving Tautomerism: Low-Temperature and Solid-State NMR

The Causality of Tautomeric Exchange

Pyrazoles containing an unsubstituted N-H bond undergo rapid annular tautomerism (prototropic exchange between the N1 and N2 atoms) at room temperature. In standard solution-state NMR, this rapid exchange averages the chemical environments of the C3 and C5 positions, resulting in broadened or merged signals that obscure structural details. To accurately characterize the individual tautomers (e.g., 3-phenylpyrazole vs. 5-phenylpyrazole), the thermal energy driving this exchange must be suppressed, crossing the coalescence temperature into the slow proton exchange regime 1[1]. Alternatively, Solid-State Proton Transfer (SSPT) can be analyzed using 15 N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR 2[2].

Tautomerism A Rapid N1-H / N2-H Exchange (Room Temp) B Signal Averaging in NMR (Broad/Merged Peaks) A->B Causes C Cool to 170-175 K (e.g., in [2H8]THF) B->C Mitigation D Frozen Annular Tautomerism C->D Induces E Distinct 15N/13C Signals for Individual Tautomers D->E Resolves

Logic pathway for resolving pyrazole tautomerism via low-temperature NMR.

Protocol 1: Low-Temperature 15 N/ 1 H NMR for Tautomeric Resolution

Self-Validation Metric: The successful freezing of tautomerism is validated when the integrated sum of the resolved tautomeric signals equals the total expected proton/nitrogen count, allowing for the calculation of the equilibrium constant ( KT​ ).

  • Sample Preparation: Dissolve 10–15 mg of the pyrazole derivative in 0.5 mL of deuterated tetrahydrofuran ( [2H8​] THF).

    • Scientific Insight: THF is chosen over CDCl 3​ or DMSO-d 6​ because it remains a low-viscosity liquid down to 165 K, whereas standard solvents freeze, preventing data acquisition at the required temperatures 1[1].

  • Tube Selection: Transfer the solution to a silica-coated NMR tube. Standard borosilicate glass can leach trace acidic/basic impurities that catalyze proton exchange, artificially raising the coalescence temperature.

  • Instrument Calibration: Cool the NMR probe to 170–175 K. Allow 15 minutes for thermal equilibration.

  • Acquisition: Acquire 1 H and 15 N spectra (preferably using a 400 MHz or higher spectrometer).

  • Data Analysis: Identify the distinct signals for the 3-substituted and 5-substituted tautomers. Integrate the isolated C3-H and C5-H (or 15 N) peaks to determine the tautomeric ratio.

Structural Elucidation: Mass Spectrometric Fragmentation Pathways

The Causality of Pyrazole Fragmentation

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID) in LC-MS/MS, the pyrazole ring exhibits highly reproducible fragmentation pathways. Because the N-N bond is relatively weak and the adjacent C-N bonds are susceptible to α -cleavage, the primary degradation routes involve the expulsion of hydrogen cyanide (HCN) and nitrogen gas (N 2​ ) 3[3]. Recognizing these specific mass losses allows analysts to differentiate pyrazoles from isomeric imidazoles.

Table 1: Characteristic EI-MS Fragmentation of Pyrazole Derivatives

Ion SpeciesMass ShiftFragmentation ProcessMechanistic Rationale
[M] +∙ N/AMolecular Ion FormationHigh intensity due to the aromatic stability of the 5-membered heterocyclic core.
[M - HCN] +∙ -27 DaExpulsion of HCN α -cleavage relative to the nitrogen atom; a dominant pathway unaffected by most halogens or alkyl substituents 3[3].
[M - H - N 2​ ] + -28 DaLoss of N 2​ Cleavage of the N-N bond coupled with ring contraction, highly diagnostic for compounds with adjacent nitrogens.
Protocol 2: EI-MS Fragmentation Mapping

Self-Validation Metric: The proposed fragmentation pathway is validated by the presence of corresponding metastable ion peaks in the mass spectrum, which confirm the direct genesis of fragment ions from their specific precursors.

  • Sample Introduction: Introduce the purified pyrazole derivative via Gas Chromatography (GC) or a Direct Insertion Probe (DIP) to minimize matrix suppression.

  • Ionization: Apply an electron ionization energy of 70 eV.

    • Scientific Insight: 70 eV is the universally standardized energy that provides sufficient internal energy to drive the endothermic ring-opening and α -cleavage events required for HCN expulsion.

  • Spectral Acquisition: Scan from m/z 40 to 50 Da above the expected molecular weight.

  • Pathway Mapping: Locate the [M] +∙ peak. Calculate the mass differences to identify the[M - 27] +∙ (HCN loss) and[M - 1 - 28] + (N 2​ loss) fragments. If ortho-substituents (e.g., nitro or acetyl groups) are present, look for secondary fragmentations (e.g., loss of NO or CO ) which can preempt the standard pyrazole ring cleavage 3[3].

Stereochemical Profiling: Enantioselective HPLC Separation

The Causality of Chiral Recognition

Many bioactive pyrazoline and substituted pyrazole derivatives possess chiral centers. Separating these enantiomers requires Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (like cellulose and amylose derivatized with carbamates) rely on a complex competition of hydrogen bonding, dipole-dipole, and π−π interactions between the analyte, the mobile phase, and the chiral selector 4[4].

While Normal Phase (hexane/isopropanol) is traditional, it often causes broad peaks for polar heterocycles. Utilizing a Polar Organic Mode (e.g., 100% Ethanol or Methanol/Acetonitrile) fundamentally alters the entropic contribution to chiral recognition, significantly sharpening peaks and reducing analysis times from ~30 minutes down to ~5 minutes 4[4].

HPLC Racemate Racemic Pyrazole Derivatives Interaction H-Bond Competition & Steric Recognition Racemate->Interaction CSP Polysaccharide CSP (Lux Cellulose-2) CSP->Interaction MobilePhase Polar Organic Mode (EtOH/MeOH/ACN) MobilePhase->Interaction Resolution Baseline Enantiomeric Resolution (Rs > 1.5) Interaction->Resolution Yields

Mechanistic workflow for enantioselective HPLC separation of pyrazoles.

Table 2: Comparison of Polysaccharide CSPs for Pyrazole Separation

Stationary PhaseChiral SelectorOptimal Elution ModePerformance Impact on Pyrazoles
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Polar Organic (EtOH/ACN)Superior efficiency; short run times (~5 min) with resolutions ( Rs​ ) up to 18 4[4].
Lux Amylose-2 Amylose tris(5-chloro-2-methylphenylcarbamate)Normal Phase (Hexane/IPA)Greater absolute resolving ability ( Rs​ up to 30), but suffers from extended analysis times (~30 min) 4[4].
Protocol 3: Enantioselective HPLC Separation

Self-Validation Metric: The method is considered valid for preparative scale-up or biological assay screening when the chromatographic resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline separation).

  • Column Installation: Install a cellulose-based CSP column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 μ m).

  • Mobile Phase Preparation: Prepare a Polar Organic mobile phase consisting of 100% HPLC-grade Ethanol, or an Acetonitrile/Methanol mixture. Degas thoroughly via sonication.

  • System Equilibration: Flush the column at 1.0 mL/min until the baseline stabilizes (typically 10-15 column volumes). Maintain the column compartment at a constant 25 °C to ensure reproducible entropic interactions.

  • Sample Injection: Inject 5–10 μ L of the racemic pyrazole derivative dissolved in the mobile phase (concentration ~1 mg/mL).

  • Detection & Analysis: Monitor the eluent using a UV-Vis Diode Array Detector (DAD) at the λmax​ of the pyrazole derivative (commonly 254 nm). Calculate the resolution ( Rs​ ) using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) , where tR​ is retention time and w is peak width.

References

  • Aguilar-Parrilla, F., et al. "The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. 1

  • Lopez, C., et al. "Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy." Semantic Scholar. 2

  • "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. 3

  • "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. 4

Sources

Method

Application Note: High-Throughput Screening Assays for CRTh2 Antagonists Using Pyrazole-4-Acetic Acid Scaffolds

Executive Summary The discovery of novel therapeutics for allergic inflammation and asthma relies heavily on targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as GPR44)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel therapeutics for allergic inflammation and asthma relies heavily on targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as GPR44). High-throughput screening (HTS) campaigns have successfully identified the pyrazole-4-acetic acid substructure as a highly potent and selective class of CRTh2 receptor antagonists[1][2]. This application note provides a comprehensive, self-validating workflow for evaluating pyrazole-4-acetic acid derivatives, detailing the mechanistic rationale, HTS assay design, and phenotypic validation protocols required to advance these compounds from initial hits to lead candidates.

Mechanistic Rationale & Scaffold Selection

Understanding the structural biology of the target is critical for assay design. CRTh2 is a Gi-coupled G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).

The pyrazole-4-acetic acid scaffold is uniquely suited for CRTh2 antagonism due to two primary factors:

  • Pharmacophore Mimicry: The acetic acid residue acts as a bioisostere for the carboxylate group of the endogenous PGD2 ligand, anchoring the molecule via critical electrostatic interactions within the receptor's orthosteric binding pocket[3].

  • Vectorial Rigidity: The pyrazole core serves as a privileged, metabolically stable framework[4]. It provides an optimal trajectory for extending lipophilic moieties—such as ortho-sulfonyl benzyl tails—deep into the receptor's hydrophobic sub-pocket, yielding low-nanomolar binding affinities[3].

CRTh2_Signaling PGD2 Prostaglandin D2 (PGD2) (Endogenous Agonist) CRTh2 CRTh2 Receptor (GPR44) (Gi-coupled GPCR) PGD2->CRTh2 Activates Antagonist Pyrazole-4-Acetic Acid (CRTh2 Antagonist) Antagonist->CRTh2 Competitively Inhibits Gi Gi Protein Subunit CRTh2->Gi Couples to AC Adenylate Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces production Eosinophil Eosinophil Activation & Shape Change cAMP->Eosinophil Triggers

Mechanism of CRTh2 signaling and competitive inhibition by pyrazole-4-acetic acids.

HTS Triage Strategy

To prevent false positives driven by non-specific binding or assay interference, a rigorous, multi-tiered screening cascade is required. The primary screen utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure functional target engagement. Hits are subsequently triaged through a GTPγS binding assay and finally validated in a highly physiological phenotypic assay (Eosinophil Shape Change)[3].

HTS_Workflow Lib Compound Library (Pyrazole-4-acetic acids) Primary Primary HTS Screen (HTRF cAMP Assay) Lib->Primary 100k+ cpds Counter Counter Screen (DP1 Receptor Binding) Primary->Counter Hits (IC50 < 1 µM) Secondary Secondary Screen (GTPγS Binding) Counter->Secondary CRTh2 Selective Pheno Phenotypic Assay (Eosinophil Shape Change) Secondary->Pheno Target Engagement Lead Lead Candidate Selection Pheno->Lead Functional Efficacy

HTS triage cascade for identifying selective CRTh2 antagonists.

Experimental Protocols (Self-Validating Systems)

Protocol A: Primary HTRF cAMP Assay (384-Well Format)

Causality & Principle: Because CRTh2 is a Gi-coupled receptor, its activation inhibits Adenylate Cyclase, lowering intracellular cAMP. To create a measurable signal window, Forskolin is used to artificially stimulate cAMP production. An effective pyrazole-4-acetic acid antagonist will block PGD2-mediated Gi activation, thereby restoring high cAMP levels. HTRF relies on competitive binding between native cAMP and exogenously added cAMP-d2 for an anti-cAMP-Cryptate antibody. High intracellular cAMP results in a low FRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human CRTh2. Resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA) at a density of 1 × 10^6 cells/mL.

    • Expert Insight: Add 0.5 mM IBMX to the buffer. IBMX inhibits phosphodiesterases (PDEs), preventing premature cAMP degradation and ensuring a stable signal window.

  • Compound Addition: Dispense 5 µL of cells (5,000 cells/well) into a 384-well white microplate. Add 50 nL of pyrazole-4-acetic acid test compounds (in 100% DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

  • Stimulation: Add 5 µL of a stimulation mix containing 2 µM Forskolin and 10 nM PGD2. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer). Incubate for 1 hour in the dark.

  • Readout & Self-Validation: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Validation Checkpoint: Calculate the Z'-factor using Forskolin-only (Max cAMP) and Forskolin + PGD2 (Min cAMP) controls. Any plate yielding a Z' < 0.5 must be rejected to prevent false positives caused by dispensing anomalies.

Protocol B: Phenotypic Eosinophil Shape Change Assay

Causality & Principle: GPCR activation by PGD2 induces rapid actin polymerization in human eosinophils, causing them to transition from a resting spherical shape to a polarized, elongated state. This morphological shift increases the Forward Scatter (FSC) profile in flow cytometry. Antagonists prevent this FSC increase, confirming functional efficacy in primary human cells.

Step-by-Step Methodology:

  • Blood Collection: Draw peripheral blood from healthy human donors into K2-EDTA tubes.

    • Expert Insight: Do not isolate the eosinophils prior to the assay. Manipulating primary eosinophils often pre-activates them, ruining the assay window. Perform the assay in whole blood.

  • Compound Pre-Incubation: Aliquot 90 µL of whole blood into a 96-well V-bottom plate. Add 10 µL of the pyrazole-4-acetic acid derivative (serial dilutions). Incubate for 15 minutes at 37°C.

  • Stimulation: Add 10 µL of PGD2 (final concentration 10 nM) and incubate for exactly 4 minutes at 37°C.

  • Fixation & Lysis: Immediately add 250 µL of ice-cold BD FACS Lysing Solution (containing paraformaldehyde).

    • Expert Insight: The paraformaldehyde instantly halts actin polymerization, locking the cells in their current morphological state and preventing artifactual shape changes during the lengthy flow cytometry acquisition step.

  • Flow Cytometry & Self-Validation: Acquire data using a flow cytometer. Gate the eosinophil population based on high Side Scatter (SSC) and autofluorescence. Measure the median FSC.

    • Validation Checkpoint: Include a reference CRTh2 antagonist (e.g., Ramatroban) on every plate. The reference must fall within 3-fold of its historical IC50 to validate the donor blood's responsiveness.

Quantitative Data Presentation

Optimization of the pyrazole-4-acetic acid substructure uncovered a tight structure-activity relationship (SAR)[1]. The introduction of an ortho-sulfonyl benzyl tail significantly enhanced target affinity, yielding compounds with single-digit nanomolar potency across both biochemical and phenotypic assays[3].

Table 1: Representative SAR of Pyrazole-4-Acetic Acid Derivatives

Compound IDR1 (Pyrazole Core)R2 (Benzyl Tail Modification)cAMP Assay IC₅₀ (nM)Eosinophil Shape Change IC₅₀ (nM)
Cpd-01 MethylUnsubstituted450.5> 1000
Cpd-02 Methylp-Fluoro125.0345.2
Cpd-03 Methylm-Methoxy85.4110.8
Cpd-04 Methylo-Sulfonyl5.2 16.0

Note: Data demonstrates that while the pyrazole-4-acetic acid core provides the foundational binding anchor, precise steric and electrostatic modifications (e.g., ortho-sulfonyl groups) are required to achieve optimal phenotypic efficacy[3].

References

  • 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. Source: Pharmaceuticals (MDPI) URL:[Link]

  • Assay Guidance Manual: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay. Source: National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Welcome to the technical support center for the synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize yield, and troubleshoot common experimental challenges. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

I. Strategic Overview: The Synthetic Pathway

The synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is most effectively approached through a linear, four-step sequence. This pathway offers reliable control over regiochemistry and provides intermediates that are readily purified and characterized. The overall strategy involves building the pyrazole core, introducing the C4 substituent via formylation, and subsequent homologation to the desired acetic acid side chain.

Synthetic_Pathway A Precursors (e.g., Methylhydrazine, 1,1,3,3-Tetramethoxypropane) B Step 1: Pyrazole Formation 5-Methoxy-1-methyl-1H-pyrazole A->B Cyclocondensation C Step 2: Vilsmeier-Haack Formylation 5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde B->C POCl₃ / DMF D Step 3: Side-Chain Elongation (Reduction, Chlorination, Cyanation) C->D 1. NaBH₄ 2. SOCl₂ 3. NaCN E Intermediate 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile D->E F Step 4: Hydrolysis 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid E->F H₂O / H⁺ or OH⁻

Caption: Proposed four-step synthetic route.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Synthesis of 5-Methoxy-1-methyl-1H-pyrazole

Q1: My yield for the initial pyrazole formation is low, and the reaction mixture is complex. What are the likely causes?

A1: Low yields in pyrazole synthesis often stem from three primary factors: purity of starting materials, reaction conditions, and potential side reactions.[1]

  • Purity of Reagents: Methylhydrazine is susceptible to oxidation. Using aged or impure methylhydrazine can introduce byproducts that complicate purification.[2] Ensure you are using a freshly opened bottle or a recently distilled reagent. The 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetramethyl acetal) should also be of high purity.

  • Reaction Control: The cyclocondensation reaction can be exothermic. Insufficient temperature control can lead to side reactions. It is crucial to add the hydrazine derivative slowly and maintain the recommended reaction temperature.[1]

  • Catalyst: While many pyrazole syntheses proceed without a catalyst, some benefit from a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the initial condensation.[3] Consider adding 0.1 equivalents of acetic acid to your reaction mixture.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but it is highly sensitive to reaction conditions.[4][5]

Vilsmeier_Troubleshooting Start Low Yield in Formylation Step? CheckReagent Is the Vilsmeier Reagent Active? Start->CheckReagent CheckTemp Was Temperature Controlled? Start->CheckTemp CheckStoich Is Stoichiometry Optimized? Start->CheckStoich Sol_Reagent Root Cause: Reagent Decomposition Solution: Use anhydrous DMF and freshly opened POCl₃. Prepare reagent in situ under inert atmosphere. CheckReagent->Sol_Reagent If moisture was present Sol_Temp Root Cause: Overheating Solution: Prepare reagent at 0-5 °C. Maintain strict temperature control during substrate addition to prevent polymerization. CheckTemp->Sol_Temp If exothermic reaction was uncontrolled Sol_Stoich Root Cause: Insufficient Reagent Solution: Increase excess of Vilsmeier reagent. See Table 1 for guidance. CheckStoich->Sol_Stoich If conversion was incomplete

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

Q2: The Vilsmeier-Haack reaction is sluggish or fails to proceed. What went wrong?

A2: The most common cause of failure is the deactivation of the Vilsmeier reagent (the chloroiminium salt) by moisture.[6] Phosphorus oxychloride (POCl₃) reacts violently with water, and both it and the formed reagent are highly moisture-sensitive.

  • Corrective Action: Ensure all glassware is oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and a fresh bottle of POCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). The Vilsmeier reagent should be prepared in situ by slowly adding POCl₃ to ice-cold DMF.[6]

Q3: My reaction produced a dark, tarry residue instead of the desired aldehyde.

A3: Tar formation is a classic sign of an uncontrolled exothermic reaction.[6] The formation of the Vilsmeier reagent and the subsequent formylation are both exothermic.

  • Corrective Action: Strict temperature control is essential. Prepare the reagent at 0-5 °C in an ice bath. Add your pyrazole substrate solution dropwise, ensuring the internal temperature does not rise significantly. Overheating can lead to polymerization and decomposition of the starting material and product.

Q4: The yield of the 4-formyl product is low, even with active reagent and temperature control. How can I optimize it?

A4: The stoichiometry of the Vilsmeier reagent relative to the pyrazole substrate is a critical parameter. For less reactive substrates, a larger excess of the reagent is often required to drive the reaction to completion.[7]

Table 1: Recommended Stoichiometry for Vilsmeier-Haack Formylation

Pyrazole Substrate (eq.) DMF (eq.) POCl₃ (eq.) Temperature (°C) Typical Yield Range
1.0 3.0 1.2 80-90 40-60%
1.0 5.0 2.0 100-110 60-75%
1.0 6.0 4.0 120 >75%

Data compiled from typical procedures for pyrazole formylation.[7][8]

Step 3 & 4: Side-Chain Elongation and Hydrolysis

Q5: I am having trouble converting the intermediate nitrile to the final carboxylic acid. The reaction stalls at the amide intermediate.

A5: Incomplete hydrolysis is a frequent challenge. Both acidic and basic conditions can be used, but driving the reaction to completion requires careful selection of reagents and conditions.[9]

  • Basic Hydrolysis: This is often preferred as it is less likely to cleave the acid-sensitive methoxy group. Using a strong base like NaOH or KOH in a water/alcohol co-solvent system at reflux is effective. If the reaction stalls, increasing the concentration of the base or extending the reaction time is recommended.[3]

  • Acidic Hydrolysis: While effective, harsh acidic conditions (e.g., concentrated H₂SO₄ or HCl) at high temperatures can potentially cleave the methyl ether. If this route is chosen, monitor the reaction carefully and use the mildest conditions that afford complete conversion.

Table 2: Comparison of Nitrile Hydrolysis Conditions

Conditions Solvent Temperature Pros Cons
6M NaOH (aq) Ethanol/Water Reflux Milder; less risk of ether cleavage. May require longer reaction times.
Conc. H₂SO₄ Water/Dioxane 100 °C Faster reaction. Risk of O-demethylation; potential for sulfonation byproducts.

| 12M HCl (aq) | Acetic Acid | Reflux | Effective for stubborn amides. | Volatile and corrosive; risk of ether cleavage. |

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The Vilsmeier-Haack step is the most hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] All operations involving POCl₃ and the Vilsmeier reagent must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The workup, which involves quenching the reaction with ice, must be done slowly and carefully to control the release of heat and HCl gas.[6]

Q2: What is the most critical step for optimizing the overall yield? A2: The Vilsmeier-Haack formylation (Step 2) is typically the lowest-yielding step and therefore presents the greatest opportunity for optimization. Focusing on anhydrous conditions, strict temperature control, and optimizing reagent stoichiometry will have the most significant impact on the overall yield of the final product.

Q3: Are there alternative routes to introduce the acetic acid side chain? A3: Yes. While the aldehyde-to-nitrile pathway is robust, other methods exist. For example, one could consider a Willgerodt-Kindler reaction on an acetylpyrazole precursor, though this is a less common route for this specific transformation.[10][11] Another advanced alternative involves palladium-catalyzed cross-coupling reactions to introduce a protected acetic acid moiety, but this often requires more specialized reagents and catalysts.[8] For most lab settings, the described homologation sequence offers the best balance of reliability and accessibility.

Q4: What analytical methods are best for monitoring this synthesis? A4:

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring the progress of each step. It allows for rapid visualization of the consumption of starting material and the appearance of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of all intermediates and the final product. ¹H NMR is particularly useful for confirming the regiochemistry of the formylation step by observing the disappearance of the C4-H proton and the appearance of a new aldehyde proton signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the intermediates and final product and for assessing the purity of the reaction mixture.

IV. Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Methoxy-1-methyl-1H-pyrazole
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq.).

  • Cool the flask in an ice/water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 5-Methoxy-1-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-110 °C for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Basify the aqueous solution with 2M NaOH until pH 8-9.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Hydrolysis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile
  • In a round-bottom flask, dissolve the pyrazole acetonitrile intermediate (1.0 eq.) in a 3:1 mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the intermediate amide.

  • After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

V. References

Sources

Optimization

Identifying common impurities in pyrazole synthesis

A Guide to Identifying and Mitigating Common Impurities for Researchers and Drug Development Professionals As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Common Impurities for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic synthesis. The pyrazole core is a cornerstone in medicinal chemistry and materials science, yet its synthesis is often plagued by stubborn impurities that can derail timelines and compromise results. This guide is designed to be a practical, field-tested resource, moving beyond simple protocols to explain the underlying chemistry of impurity formation and provide robust, validated strategies for troubleshooting.

Section 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common challenges encountered during pyrazole synthesis, focusing on the root causes and preventative measures.

Q1: My NMR shows two sets of signals for my product. What are regioisomeric impurities and why are they the most common issue?

A1: The formation of regioisomers is the most prevalent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Regioisomers are structural isomers that differ only in the orientation of substituents on the pyrazole ring. For example, reacting 1-phenyl-1,3-butanedione with methylhydrazine can yield both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[2]

Causality: In the classic Knorr pyrazole synthesis, the reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5] If the dicarbonyl is unsymmetrical (e.g., a benzoylacetone), it has two distinct carbonyl carbons with different electronic and steric environments. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two different intermediate pathways and, ultimately, two different regioisomeric products.[2][6]

Significance: This is not merely an academic issue. Different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[2][7] For therapeutic development, isolating a single, pure regioisomer is almost always a regulatory necessity.

Q2: My reaction mixture turned dark yellow/red, and the color persists in the crude product. What causes this?

A2: The appearance of strong coloration is typically linked to the degradation of the hydrazine starting material, particularly aromatic hydrazines like phenylhydrazine.[1][8]

Causality: Phenylhydrazine and its derivatives are susceptible to air-oxidation and decomposition, which generates highly colored, often polymeric, byproducts.[3][8] This process can be accelerated by heat, light, or the presence of trace metal impurities. These colored species are often difficult to remove via standard chromatography.

Preventative & Remedial Actions:

  • Use High-Purity Reagents: Always use fresh, high-purity hydrazine. If possible, use a more stable salt form, such as a hydrochloride, and liberate the free base just before use.[3][8]

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is a highly effective way to prevent air oxidation.[3]

  • Purification: For colored crude products, treatment with activated charcoal in a suitable solvent can effectively adsorb many colored impurities.[1] Subsequent filtration and recrystallization or an acidic wash can then remove the remaining byproducts.[1]

Q3: My analysis (MS, NMR) suggests the presence of a non-aromatic species with two extra hydrogens. Could this be a pyrazoline intermediate?

A3: Yes, this is a strong indication of a pyrazoline intermediate. Pyrazolines are the partially saturated, non-aromatic precursors to pyrazoles that form after the initial cyclization but before the final dehydration/aromatization step.[1][9]

Causality: The final step in many pyrazole syntheses is an elimination reaction (often of water) to form the stable aromatic ring. Incomplete aromatization can occur due to:

  • Insufficient Reaction Time or Temperature: The reaction may not have been driven to completion.

  • Reaction Conditions: Some reaction conditions may favor the formation and stability of the pyrazoline.

  • Substrate Effects: The specific substituents on the forming ring can influence the kinetics of the final elimination step.

Solutions:

  • Drive the Reaction to Completion: Increase the reaction time or temperature and monitor carefully by TLC or LC-MS.

  • Promote Aromatization: In some cases, pyrazolines can be isolated and then oxidized to the corresponding pyrazole in a separate step.[10] Methods include simply heating in DMSO under an oxygen atmosphere or using a mild oxidizing agent like bromine.[9][10]

Q4: How do I efficiently remove unreacted 1,3-dicarbonyl and hydrazine starting materials from my crude product?

A4: The presence of starting materials is a sign of an incomplete reaction.[1] While optimizing reaction conditions (time, temperature, stoichiometry) is the first step, these can be effectively removed during workup if they persist.[1][3]

Purification Strategy: The key is to exploit the different chemical properties of the product and the starting materials.

  • Removing Unreacted Hydrazine: Hydrazines are basic. During aqueous workup, perform an acidic wash with a dilute acid like 1 M HCl. The hydrazine will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer, while the desired pyrazole product remains in the organic layer.[1]

  • Removing Unreacted 1,3-Dicarbonyl: These compounds are typically less polar than the pyrazole product and can often be removed by standard silica gel column chromatography.[1] Recrystallization can also be effective, as the dicarbonyl may have significantly different solubility.[11][12]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in pyrazole synthesis.

Issue / Symptom Possible Causes Recommended Solutions & Rationale
Low Yield / Incomplete Conversion 1. Purity of Starting Materials: Impurities can inhibit the reaction or cause side reactions.[10] 2. Suboptimal Reaction Conditions: Insufficient time, temperature, or incorrect stoichiometry.[1] 3. Poor Reagent Stability: Decomposition of hydrazine reagent.[3][8] 4. Lack of Catalyst: Many pyrazole syntheses require an acid or base catalyst to proceed efficiently.[3][6]1. Verify Reagent Quality: Use high-purity (>98%) reagents. Source from a reputable supplier.[10] 2. Optimize Conditions: Systematically vary temperature, reaction time, and solvent. Aprotic polar solvents (DMF, NMP) can sometimes give better results than alcohols.[10] 3. Protect Reagents: Use fresh hydrazine, store it properly (dark, inert atmosphere), and consider running the reaction under N₂ or Ar.[3] 4. Introduce a Catalyst: A catalytic amount of acetic acid is commonly used.[3][13] For some substrates, Lewis acids or other catalysts may be beneficial.[3][10]
Poor Regioselectivity / Mixture of Isomers 1. Use of Unsymmetrical Substrates: The primary cause, as explained in FAQ Q1.[1][2] 2. Reaction Conditions: Solvent, temperature, and pH can significantly influence the kinetic vs. thermodynamic pathways of the initial nucleophilic attack.[2][8] 3. Nature of Hydrazine: The electronic properties of the hydrazine (e.g., arylhydrazine vs. free hydrazine) can alter the regiochemical outcome.[7]1. Modify Substrates (if possible): If the synthetic route allows, choose symmetrical starting materials. 2. Systematic Condition Screening: Test different solvents (e.g., polar protic vs. aprotic) and catalysts (acidic vs. basic). For example, using arylhydrazine hydrochlorides can favor one regioisomer, while the free base form can favor the other.[7] 3. Purification: If a mixture is unavoidable, separation by flash column chromatography or fractional recrystallization is necessary.[2]
Product is Difficult to Purify (Oily, Streaks on TLC) 1. Presence of Baseline Impurities: Highly polar or polymeric byproducts can make purification challenging. 2. Product is Basic: Pyrazoles are basic and can interact strongly with the acidic silica gel in chromatography, leading to streaking. 3. Residual Hydrazine: As a polar base, residual hydrazine can also cause streaking on TLC and columns.1. Pre-purification Workup: Perform an acid-base extraction to remove basic/acidic impurities.[1][12] A charcoal treatment can remove colored, often polymeric, material.[1] 2. Deactivate Silica Gel: For column chromatography, pre-treating the slurry with a small amount of triethylamine (~1%) can neutralize acidic sites and improve peak shape.[12] 3. Alternative Purification: Consider reverse-phase chromatography (C18 silica) or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[1][12]
Section 3: Analytical and Purification Protocols
Protocol 1: General Method for Impurity Identification by GC-MS

This protocol is essential for identifying the specific structures of byproducts like regioisomers or pyrazolines.[1]

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in a volatile organic solvent (e.g., 1 mL of dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • GC Program: Run a suitable temperature program to separate the components on the GC column (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Analysis: Analyze the mass spectrum for each peak that elutes from the column.

  • Interpretation: Determine the molecular weight of each component. Compare the fragmentation patterns and molecular weights with those expected for the starting materials, the desired product, and potential impurities (regioisomers will have the same molecular weight but different retention times; pyrazolines will have a molecular weight two units higher than the product).[1]

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for removing unreacted hydrazine and other basic or acidic impurities.[1][11][14]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. This layer contains protonated basic impurities, including unreacted hydrazine.

  • Base Wash (Optional): Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Section 4: Visual Guides
Diagram 1: Knorr Synthesis & Common Impurity Pathways

This diagram illustrates the central Knorr pyrazole synthesis pathway and indicates where the most common impurities diverge from the desired reaction course.

Knorr_Synthesis_Impurities cluster_pathway reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine int1 Initial Condensation (Nucleophilic Attack) reactants->int1 int2 Cyclization & Dehydration int1->int2 Pathway to one isomer prod_A Regioisomer A (Desired Product) int1->prod_A prod_B Regioisomer B (Impurity) int1->prod_B Attack at C2 pyrazoline Pyrazoline Intermediate (Incomplete Aromatization) int2->pyrazoline Incomplete Reaction final_prod Final Aromatic Pyrazole int2->final_prod Aromatization

Caption: Knorr synthesis pathways leading to regioisomers and pyrazoline impurities.

Diagram 2: Troubleshooting Workflow for Unknown Impurities

This workflow provides a logical sequence of steps for identifying and resolving issues with unknown impurities found in a crude reaction mixture.

Troubleshooting_Workflow start Crude Product Contains Unknown Impurity tlc 1. Run TLC Analysis start->tlc multi_spots Multiple Spots Visible? tlc->multi_spots analysis 2. Characterize by LC-MS / GC-MS multi_spots->analysis Yes remediate 5. Devise Remediation Strategy (Optimize Reaction / Targeted Purification) multi_spots->remediate No (Single Spot, Likely SM Contamination) get_mw Determine Molecular Weights analysis->get_mw mw_match Does MW match SMs or expected byproducts? get_mw->mw_match nmr 3. Isolate Impurity via Prep-TLC or Column mw_match->nmr No (Unexpected Side Product) mw_match->remediate Yes (e.g., Regioisomer, Pyrazoline) structure 4. Elucidate Structure by NMR (1H, 13C, etc.) nmr->structure structure->remediate

Caption: A systematic workflow for the identification and resolution of unknown impurities.

References
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
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  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Głowacki, E. D., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 3(11), 16377-16382. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • da Silva, J. F., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(7), 3847-3857. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis.
  • J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis.
  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Stability of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Introduction: The stability of an active pharmaceutical ingredient (API) or a key research compound is a critical parameter that influences its efficacy, safety, and shelf-life.[1][2] This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The stability of an active pharmaceutical ingredient (API) or a key research compound is a critical parameter that influences its efficacy, safety, and shelf-life.[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid. We will address common stability-related issues, provide in-depth troubleshooting advice, and detail robust experimental protocols to empower you to confidently assess the stability of this compound in your specific applications.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered during the handling and storage of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid solutions.

Q1: My solution of the compound is turning yellow/brown upon storage. What is causing this discoloration? A1: A yellow or brown discoloration is a common indicator of oxidative degradation.[3] The pyrazole ring system, despite its aromaticity, can be susceptible to oxidation, which is often accelerated by exposure to atmospheric oxygen, light, or trace metal impurities. To mitigate this, we recommend storing solutions under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at refrigerated temperatures (2-8°C).[3][4]

Q2: I am observing new, smaller peaks appearing in my HPLC chromatogram over time. What are they? A2: The appearance of new peaks strongly suggests chemical degradation.[3] These peaks represent degradation products formed from the parent compound. Common degradation pathways for a molecule like this include hydrolysis, oxidation, and photodegradation. It is crucial to use a validated, stability-indicating analytical method to separate and quantify these degradants.[2][5]

Q3: What are the most reactive functional groups on 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid that I should be concerned about? A3: While the N-methylated pyrazole ring is generally stable, the substituents are key points of potential instability.[6] The methoxy group (-OCH₃) could be susceptible to hydrolysis under harsh acidic conditions. The acetic acid side chain (-CH₂COOH) is relatively stable but could undergo decarboxylation under high thermal stress. The entire heterocyclic system can be susceptible to oxidation and photolysis.[6][7]

Q4: Is pH an important factor for the stability of this compound in aqueous solutions? A4: Absolutely. pH is a critical factor that can influence the rate and pathway of degradation for many compounds, particularly those with ionizable groups like the carboxylic acid here.[8] While specific data for this molecule is not widely published, related compounds like pyrazole esters are known to be highly susceptible to hydrolysis at basic pH.[9] It is essential to determine the optimal pH range for your experiments to ensure the compound's integrity.

Part 2: In-Depth Troubleshooting Guide

This guide addresses more complex scenarios with detailed explanations and recommended actions.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Rapid loss of purity (>10%) in a neutral aqueous buffer (pH 7.4) within hours. Oxidative Degradation: Dissolved oxygen in the buffer can promote oxidation, especially if trace metal ions are present.1. De-gas your buffer: Sparge the buffer with nitrogen or argon before use to remove dissolved oxygen. 2. Add a chelating agent: Introduce a small amount of EDTA (e.g., 0.1 mM) to sequester metal ions that can catalyze oxidation. 3. Rationale: These steps minimize the primary drivers of oxidation, helping to isolate the degradation pathway.[3]
Inconsistent or decreasing potency in cell-based assays over the experiment's duration. 1. Compound Degradation: The compound may be degrading under the assay conditions (e.g., 37°C, CO₂ incubator). 2. Tautomerism (less likely): While N-methylation prevents the most common form of pyrazole tautomerism, other forms could exist, though this is less probable.[10] 3. Adsorption: The compound might be adsorbing to the plasticware.1. Run a parallel stability check: Incubate the compound in your assay medium under identical conditions but without cells. Analyze samples by HPLC at the start and end of the experiment to quantify degradation. 2. Prepare fresh solutions: For long-term experiments, consider preparing fresh stock solutions or adding the compound at later time points. 3. Rationale: This approach directly validates the compound's stability under the specific experimental conditions, distinguishing between chemical degradation and other confounding factors.
Precipitate forms after dissolving the compound in an aqueous buffer and storing it. 1. Poor Solubility: The compound's solubility may have been exceeded, especially if the buffer pH is near its pKa. 2. Degradation to an Insoluble Product: A degradant may be less soluble than the parent compound.1. Measure the pH of the final solution: Ensure the pH is appropriate for solubility. For a carboxylic acid, solubility typically increases at higher pH values. 2. Filter and analyze the precipitate: Use techniques like FTIR or Mass Spectrometry to identify if the precipitate is the parent compound or a new chemical entity. 3. Rationale: Understanding the nature of the precipitate is key. If it's the parent compound, the formulation needs optimization (e.g., change pH, add co-solvents). If it's a degradant, the primary stability issue must be addressed.

Part 3: Core Experimental Protocols

To systematically evaluate the stability of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[1][2][11]

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To identify potential degradation pathways and validate an analytical method as "stability-indicating."

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base ox Oxidation (3% H₂O₂, RT, 24h) prep->ox therm Thermal Stress (Solid, 80°C, 48h) prep->therm photo Photostability (ICH Q1B Light Exposure) prep->photo analysis Analyze All Samples by HPLC-PDA/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis caption Forced Degradation Experimental Workflow.

Caption: Forced Degradation Experimental Workflow.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade acetonitrile.

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photodegradation: Expose the solid compound and a solution (e.g., in water:acetonitrile) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of new chromophores.[3] Mass spectrometry (MS) detection is highly recommended for structural elucidation of any degradants. The goal is to achieve 5-20% degradation of the active ingredient.[1][11]

Protocol 2: pH-Rate Profile Study

Objective: To determine the compound's stability across a range of pH values and identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Incubation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to reach a final concentration of ~50 µg/mL. Incubate all solutions at a constant, controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution and immediately quench any further reaction (e.g., by freezing or neutralizing).

  • Quantification: Analyze all samples by HPLC to determine the remaining percentage of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the negative of the apparent first-order rate constant (-k_obs). A final plot of log(k_obs) versus pH will reveal the pH-rate profile and the pH at which the compound is most stable.

Part 4: Data Interpretation & Potential Degradation Pathways

Interpreting Forced Degradation Data

The results from a forced degradation study can be summarized to quickly identify vulnerabilities.

Table 1: Example Forced Degradation Data for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Stress Condition% Parent Remaining% DegradationMajor Degradant Peak(s) (Retention Time)Observations
Control (Unstressed) 99.8%0.2%-Clear, colorless solution
Acid (0.1 M HCl, 60°C) 94.5%5.5%7.2 minMinor degradation observed
Base (0.1 M NaOH, 60°C) 85.2%14.8%4.5 min, 6.8 minSignificant degradation, slight yellowing
Oxidation (3% H₂O₂, RT) 81.7%18.3%Multiple minor peaksSolution turned light brown
Thermal (Solid, 80°C) 98.9%1.1%-Compound appears stable in solid form
Photolytic (ICH Q1B) 91.3%8.7%9.1 minDegradation observed upon light exposure

Note: This data is illustrative and serves as an example.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. This understanding helps in the structural elucidation of unknown peaks observed during analysis.

Degradation_Pathways cluster_main Parent Compound cluster_degradants Potential Degradants parent 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid hydrolysis Hydrolysis Product (5-Hydroxy derivative) parent->hydrolysis  Base/Acid  Hydrolysis oxidation Oxidation Product (e.g., N-oxide) parent->oxidation  Oxidation  (e.g., H₂O₂) photolysis Photolytic Product (Ring-opened/rearranged) parent->photolysis  Photolysis  (UV/Vis Light) caption Hypothesized Degradation Pathways.

Caption: Hypothesized Degradation Pathways.

  • Hydrolysis: Under strong basic or acidic conditions, the methoxy ether linkage could be cleaved to form the corresponding 5-hydroxy-pyrazole derivative.

  • Oxidation: The pyrazole ring, particularly the electron-rich positions, or the nitrogen atoms can be susceptible to oxidation, potentially forming N-oxides or ring-opened products.[6][13]

  • Photolysis: UV radiation can induce complex photochemical reactions in aromatic and heterocyclic systems, potentially leading to rearrangements or cleavage of the pyrazole ring.[7][14]

By combining the data from forced degradation studies with an understanding of these potential pathways, researchers can build a comprehensive stability profile for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, ensuring data integrity and facilitating robust formulation and drug development efforts.[15]

References

  • Vertex AI Search. (2026, February 15).
  • Molecules. (2021, August 5).
  • PharmaCompass. (n.d.).
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  • ScienceDirect. (n.d.).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • IJNRD.org. (2024, July 7).
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • PMC. (n.d.).
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Altasciences. (n.d.).
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ResearchGate. (n.d.).
  • Astronomy & Astrophysics. (n.d.). Formation and photostability of N-heterocycles in space.
  • Astronomy & Astrophysics. (n.d.). Formation and photostability of N-heterocycles in space - I.
  • University of Oulu. (2021, November 19).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2026, March 5). Formation and photostability of N-heterocycles in space: I.
  • ACS Publications. (2020, December 31).
  • ResearchGate. (2013, September 3). (PDF) Photostability testing of pharmaceutical products.
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ChemScene. (n.d.). 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
  • MDPI. (2023, September 5).
  • Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
  • Bangladesh Journal of Pharmacology. (2008, January 22).
  • PubChem. (n.d.). 2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid.
  • PubChemLite. (n.d.). 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid.

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Optimization

Technical Support Center: Pyrazole Ring Formation &amp; Cyclization

Welcome to the Pyrazole Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction templates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction templates. Here, we analyze the physical chemistry and mechanistic causality behind pyrazole synthesis failures—such as poor regioselectivity, stalled intermediates, and oxidative degradation—so you can rationally optimize your cyclization workflows.

Diagnostic Workflow for Pyrazole Cyclization

The following decision tree maps the logical relationships between common reaction failures and their mechanistic solutions.

PyrazoleTroubleshooting Start Pyrazole Synthesis Issue Regio Poor Regioselectivity (Mixture of Isomers) Start->Regio Yield Low Yield / Incomplete Cyclization Start->Yield Solvent Switch to Fluorinated Solvent (e.g., TFE) Regio->Solvent Electronic/Steric Imbalance AcidBase Screen Acid/Base Catalysts Regio->AcidBase Kinetic vs Thermodynamic Hydrazone Stuck at Hydrazone Intermediate? Yield->Hydrazone Dehydration Force Dehydration (Heat, Acid Catalysis) Hydrazone->Dehydration Yes (TLC confirmed) Oxidation Check Hydrazine Degradation Hydrazone->Oxidation No / Dark Mixture

Diagnostic decision tree for resolving common pyrazole synthesis bottlenecks.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My Knorr synthesis yields a 1:1 mixture of regioisomers. How do I drive regioselectivity?

Causality & Mechanism: The Knorr pyrazole synthesis involves the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine. Regioselectivity is dictated by the differential electrophilicity of the two carbonyl carbons and the initial nucleophilic attack of the hydrazine[1]. When electronic and steric differences between the two carbonyls are minimal, the reaction lacks a strong kinetic preference, resulting in a nearly 1:1 mixture of 3- and 5-substituted regioisomers.

Solution: You must alter the solvent environment to artificially amplify the electronic differences between the reactive sites. Switching from standard ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) dramatically improves regioselectivity[1]. TFE acts as a strong hydrogen-bond donor, preferentially coordinating with the more basic carbonyl oxygen, thereby making its carbon significantly more electrophilic. Alternatively, running the reaction in an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) at room temperature can lock the reaction under kinetic control[2].

Table 1: Impact of Solvent and Reaction Conditions on Knorr Regioselectivity

Reaction EnvironmentCatalystTypical YieldRegioisomer Ratio (Desired:Undesired)Primary Mechanistic Driver
Ethanol (Reflux) None40 - 60%~ 1:1 to 3:1Thermodynamic equilibration overrides initial kinetic preference.
TFE (Room Temp) None75 - 90%> 9:1Enhanced H-bonding amplifies carbonyl electrophilicity differences[1].
DMAc (Room Temp) HCl59 - 98%98:2Aprotic environment stabilizes the kinetic hydrazone intermediate[2].
Q2: The reaction stalls at the intermediate stage. Why isn't the ring closing?

Causality & Mechanism: Pyrazole formation is not a single concerted step. It proceeds via initial condensation to a hydrazone, followed by intramolecular nucleophilic attack to form a 5-hydroxy-4,5-dihydropyrazole (carbinolamine) intermediate, and finally, dehydration to achieve the stable aromatic pyrazole ring[3][4]. Under neutral pH conditions, the dehydration of this hydroxyl intermediate is often the rate-determining step[5]. If your reaction stalls, the transition state energy for the elimination of water is too high.

Solution: Introduce acid catalysis (e.g., glacial acetic acid or a Lewis acid). The acid protonates the hydroxyl group of the intermediate, converting it into a superior leaving group ( H2​O+ ), which rapidly accelerates the final aromatization step[3][5].

Q3: My reaction mixture turns dark and tarry, resulting in poor yields. What is degrading?

Causality & Mechanism: Substituted hydrazines—especially arylhydrazines like phenylhydrazine—are highly susceptible to air oxidation and photodecomposition. When exposed to oxygen, they can generate diazonium species and highly reactive radical byproducts that rapidly polymerize into dark, insoluble tars, consuming your limiting reagent[3].

Solution: Always use hydrazine hydrochloride salts rather than free bases, as the protonated amine is significantly more stable against oxidation[3]. Furthermore, degas your solvents and run the reaction under an inert argon or nitrogen atmosphere to suppress radical pathways.

Q4: Can I bypass the Knorr synthesis entirely to guarantee 100% regioselectivity?

Causality & Mechanism: Yes. If Knorr condensation fails to provide the required purity, 1,3-dipolar cycloadditions (e.g., reacting diazo compounds or sydnones with terminal alkynes) offer a highly controlled alternative. The regioselectivity in these reactions is strictly governed by frontier molecular orbital (FMO) interactions—specifically the charge transfer from the HOMO of the dipole to the LUMO of the dipolarophile[6].

Solution: Employ a base-mediated [3+2] cycloaddition or a copper-catalyzed sydnone-alkyne cycloaddition (CuSAC). These methods bypass the ambiguous dual-electrophile nature of diketones and consistently yield exclusively 1,4-disubstituted or 1,3,5-trisubstituted pyrazoles[7][8].

Standardized Protocol: Self-Validating Regioselective Knorr Synthesis

To ensure reproducibility, this protocol is designed as a self-validating system . It separates the kinetic hydrazone formation from the thermodynamic dehydration step, utilizing Thin Layer Chromatography (TLC) checkpoints to verify causality at each stage.

Materials Required:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Arylhydrazine hydrochloride (1.05 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial acetic acid (0.1 eq)

Step-by-Step Methodology:

  • Preparation & Dissolution (Inert Atmosphere):

    • Action: Dissolve the 1,3-diketone (1.0 mmol) in TFE (5 mL) in an oven-dried flask. Purge the system with Argon for 5 minutes.

    • Causality: TFE acts as a strong hydrogen-bond donor to differentiate the electrophilicity of the two carbonyls[1]. Argon prevents the oxidative degradation of the hydrazine[3].

  • Kinetic Hydrazone Formation:

    • Action: Cool the solution to 0 °C. Add the arylhydrazine hydrochloride (1.05 eq) portion-wise. Stir at 0 °C for 1 hour.

    • Causality: Low temperatures prevent thermodynamic equilibration, forcing the nucleophile to attack only the most electrophilic (TFE-activated) carbonyl.

    • Validation Checkpoint 1: Run a TLC (e.g., 30% EtOAc/Hexanes). You must observe the disappearance of the diketone spot and the appearance of a new, highly polar intermediate spot (the carbinolamine/hydrazone). Do not proceed to heating until the starting material is consumed.

  • Acid-Catalyzed Dehydration (Aromatization):

    • Action: Add glacial acetic acid (0.1 eq) to the mixture. Remove the ice bath and warm the reaction to 60 °C for 2 hours.

    • Causality: The acid protonates the intermediate's hydroxyl group, lowering the activation energy required for the rate-determining dehydration step, driving the formation of the aromatic ring[4][5].

    • Validation Checkpoint 2: Run a second TLC. The polar intermediate spot should vanish, replaced by a less polar, strongly UV-active spot corresponding to the fully conjugated pyrazole product.

  • Isolation:

    • Action: Cool the mixture to room temperature. Slowly add deionized water while stirring to induce precipitation. Filter the solid via a Büchner funnel and wash with cold hexanes to remove non-polar impurities[3].

Sources

Troubleshooting

Minimizing side reactions during the synthesis of pyrazole derivatives

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is engineered for research scientists and drug development professionals troubleshooting complex side reactions during the synthesis of pyrazole der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is engineered for research scientists and drug development professionals troubleshooting complex side reactions during the synthesis of pyrazole derivatives.

Here, we move beyond generic reaction schemes to address the mechanistic causality behind regioisomer formation, over-alkylation, and trapped intermediates.

Diagnostic Decision Tree

Before adjusting your stoichiometry or abandoning a synthetic route, use the diagnostic workflow below to identify the mechanistic bottleneck causing your side reactions.

DiagnosticTree Start Crude Pyrazole Mixture (LC-MS / NMR Analysis) Decision Identify Primary Impurity Start->Decision Regio Isomeric Mass (1,3- vs 1,5-Regioisomers) Decision->Regio Alkylation Mass + Alkyl Group (N-Alkylation Mix) Decision->Alkylation Hydrazone Mass + H2O (Trapped Hydrazone) Decision->Hydrazone Solvent Switch to DMAc + HCl (See Module A) Regio->Solvent SEM Use SEM-Switch Strategy (See Module B) Alkylation->SEM Acid Lower pH / Add Lewis Acid (See Module C) Hydrazone->Acid

Diagnostic workflow for identifying and resolving pyrazole synthesis side reactions.

Module A: Controlling Regioselectivity in the Knorr Condensation

Q: I am synthesizing a pyrazole from an unsymmetrical 1,3-diketone and an arylhydrazine, but I keep getting a 60:40 mixture of 1,3- and 1,5-substituted regioisomers. How do I force the reaction to favor a single isomer?

A: The lack of regioselectivity in the classic Knorr pyrazole synthesis is a well-documented issue driven by the competing electrophilicity of the two carbonyl carbons and the stabilization of the transition state[1][2]. When using polar protic solvents (like ethanol or acetic acid), hydrogen bonding indiscriminately activates both carbonyls, leading to poor regiocontrol[3].

To resolve this, you must manipulate the solvent's dipole moment and the reaction's protonation state. Switching to a highly polar aprotic solvent like N,N-dimethylacetamide (DMAc) significantly alters the transition state energies[3]. Furthermore, adding a strong acid catalyst (e.g., 10 N HCl) accelerates the second dehydration step (the rate-limiting step), kinetically trapping the 1,3-isomer before equilibration can occur[3].

Quantitative Data: Solvent Effects on Regioselectivity

Solvent System Dielectric Constant (ε) Major Isomer Typical Ratio (1,3 : 1,5) Yield (%)
Ethanol 24.5 Mixed 60 : 40 75
Acetic Acid 6.2 Mixed 55 : 45 80
DMF 36.7 1,3-isomer 85 : 15 88
DMAc + 10 N HCl (50 mol%) 37.8 1,3-isomer >95 : 5 98

Data synthesized from Gosselin et al., Synlett 2006[3].

Protocol 1: Highly Regioselective Knorr Condensation

This self-validating protocol ensures >95% regioselectivity for 1-aryl-3,4,5-substituted pyrazoles.

  • Preparation: In an oven-dried flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous DMAc to achieve a 0.5 M solution.

  • Addition: Add the arylhydrazine (1.05 equiv) dropwise over 5 minutes at room temperature.

  • Catalysis: Immediately add 10 N aqueous HCl (0.5 equiv) to the stirring mixture[3].

  • Reaction: Stir at room temperature for 2–4 hours. Monitor the disappearance of the diketone via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until the pH reaches 7-8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine (to remove DMAc), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product will predominantly be the 1,3-isomer.

Module B: Managing N-Alkylation and Over-Alkylation

Q: When attempting to N-alkylate an unsymmetrical 1H-pyrazole, I get an intractable mixture of N1 and N2 alkylated products. How can I achieve complete regiocontrol?

A: 1H-pyrazoles undergo rapid annular tautomerism, making both N1 and N2 nucleophilic. Direct alkylation of free N-H pyrazoles lacking extreme steric bias will almost always yield a mixture of regioisomers[4][5].

To achieve complete regiocontrol, abandon direct alkylation and implement a Protecting Group Transposition strategy, specifically the "SEM-switch" method[5]. By protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you block one nitrogen. When the SEM-protected pyrazole is subjected to an alkylating agent, the unprotected nitrogen is selectively alkylated, forming a transient pyrazolium intermediate. Subsequent deprotection of the SEM group yields a single, pure N-alkylated regioisomer[5].

Protocol 2: Regioselective N-Alkylation via SEM-Switch
  • Protection: Treat the parent 1H-pyrazole with NaH (1.2 equiv) in DMF at 0 °C, followed by the addition of SEM-Cl (1.1 equiv). Stir for 2 hours to yield the SEM-protected pyrazole.

  • Alkylation: Dissolve the SEM-pyrazole in dichloromethane (DCM). Add the desired alkylating agent (e.g., methyl triflate, 1.1 equiv) and stir at room temperature until the pyrazolium salt forms completely.

  • Deprotection: Treat the crude pyrazolium intermediate with Tetrabutylammonium fluoride (TBAF, 2.0 equiv) in THF, or use trifluoroacetic acid (TFA) in DCM, to cleave the SEM group[5].

  • Purification: Concentrate and purify via silica gel chromatography to isolate the single N-alkylated regioisomer.

Module C: Overcoming Trapped Hydrazone Intermediates

Q: My LC-MS shows a dominant mass corresponding to [M + H₂O] relative to my desired pyrazole. The reaction seems stalled, even after 24 hours. What is happening?

A: You have encountered a trapped hydrazone intermediate. During the Knorr synthesis, the initial condensation between the hydrazine and the diketone forms a hydrazone. This intermediate exists in two geometric forms: the E-isomer and the Z-isomer[6].

Only the Z-isomer has the correct spatial orientation to undergo intramolecular nucleophilic attack to form the hydroxylpyrazolidine ring[6]. The E-isomer is kinetically favored but cannot cyclize due to severe 1,3-aza-allylic strain[6]. At neutral or basic pH (pH ≥ 7), the reaction becomes trapped in the unproductive E-hydrazone state[7]. To resolve this, you must lower the pH. Acid catalysis facilitates the rapid E/Z isomerization of the hydrazone and simultaneously accelerates the rate-limiting dehydration of the hydroxylpyrazolidine intermediate into the final aromatic pyrazole[6][7].

Mechanism Reactants 1,3-Diketone + Hydrazine E_Hydrazone E-Hydrazone (Kinetically Trapped) Reactants->E_Hydrazone pH > 7 Z_Hydrazone Z-Hydrazone (Reactive Conformer) Reactants->Z_Hydrazone Acidic pH E_Hydrazone->Z_Hydrazone H+ Catalyst (Isomerization) Intermediate Hydroxylpyrazolidine Intermediate Z_Hydrazone->Intermediate Cyclization Product Pyrazole + H2O Intermediate->Product Dehydration (Rate Limiting)

Mechanistic pathway illustrating hydrazone trapping versus successful pyrazole cyclization.

Troubleshooting Action: If your reaction is stalled at the [M + H₂O] mass, do not simply increase the heat, as this can lead to thermal degradation or oxidation side products. Instead, add a catalytic amount of a Lewis acid (e.g., Ga(NO₃)₃) or a Brønsted acid (e.g., HCl or TFA) to lower the pH below 6, which will immediately trigger cyclization and dehydration[7].

References

  • Gosselin, F., et al. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006.[Link]

  • Edilova, Y. O., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025.[Link]

  • Sames, D., et al. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 2009.[Link]

  • RSC Advances. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing, 2022.[Link]

  • Flood, D. T., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC / NIH, 2019.[Link]

Sources

Optimization

Pyrazole Synthesis Support Center: Advanced Deprotection Strategies

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with late-stage deprotection steps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with late-stage deprotection steps. The pyrazole ring is uniquely electron-rich and possesses two adjacent nitrogen atoms, which fundamentally alters the reactivity of standard protecting groups compared to their behavior on simple amines or alcohols.

This guide bypasses generic advice to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the most challenging pyrazole deprotection workflows.

Visual Decision Matrix: Protecting Group Workflows

PyrazoleDeprotection Start Pyrazole N-Protection Acid Acid-Labile (Boc, Trt, THP) Start->Acid Mild/Strong Acid Fluoride Fluoride/Acid-Labile (SEM) Start->Fluoride Orthogonal Reductive Reductive Cleavage (Bn, PMB) Start->Reductive Base/Acid Stable TFA TFA or HCl (Requires Scavengers) Acid->TFA TBAF TBAF or AcCl/MeOH (Traps Formaldehyde) Fluoride->TBAF PdC H2, Pd/C (Often Fails on Pyrazoles) Reductive->PdC

Caption: Logical workflow for selecting pyrazole protecting groups and deprotection pathways.

Quantitative Comparison of Pyrazole Protecting Groups

To facilitate rapid experimental design, the following table summarizes the quantitative parameters and orthogonal considerations for the most common pyrazole protecting groups.

Protecting GroupCleavage ReagentsTypical ConditionsAverage YieldOrthogonality & Mechanistic Notes
SEM TBAF or AcCl/MeOHTHF (40 °C) or MeOH (rt)70–95%Highly orthogonal. Acidic cleavage risks formaldehyde side reactions if not trapped (1[1]).
Trityl (Trt) TFA / TIPSDCM, rt, 1–2 h85–95%Extremely acid-labile. Demands carbocation scavengers to prevent re-alkylation (2[2]).
THP HCl or ThermalEtOH/HCl or Heat80–99%Atom-economical. Enables one-pot lithiation, alkylation, and deprotection sequences (3[3]).
Boc TFA or HClDCM or Dioxane, rt90–99%Standard acid-labile group. Deprotection can occasionally occur in situ unintentionally (4[4]).
PMB / Bn H₂, Pd/CHigh Temp (90 °C) / Press<50%Highly resistant to cleavage on pyrazoles; often leads to failed reactions or complex mixtures (4[4]).

Troubleshooting Guides & FAQs

Q1: My SEM-protected pyrazole is yielding a complex mixture during TBAF deprotection. What is the mechanistic cause, and how can I optimize it?

Mechanistic Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly valued for its orthogonality. While fluoride-mediated cleavage using TBAF is the standard protocol, the high basicity of anhydrous TBAF can cause side reactions, leading to poor yields in complex substrates (5[5]). Alternatively, when using standard acidic hydrolysis (e.g., aqueous HCl), the SEM group decomposes to release formaldehyde. This highly reactive electrophile can participate in unwanted side reactions, such as electrophilic aromatic substitution on sensitive pendant rings (1[1]).

The Solution: Transition from TBAF to an in situ generated anhydrous acid system using Acetyl Chloride (AcCl) in Methanol (MeOH). This method generates HCl in a controlled manner. More importantly, the methanol solvent acts as a chemical trap, converting the liberated formaldehyde into volatile dimethoxymethane, thereby preventing side reactions.

Protocol 1: Optimized SEM Deprotection via in situ HCl (AcCl/MeOH)

  • Preparation: Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous methanol (0.1 M concentration) under a nitrogen atmosphere.

  • Reagent Generation: Cool the solution to 0 °C. Slowly add Acetyl Chloride (10.0 eq) dropwise. Causality Note: Slow addition controls the exothermic reaction between AcCl and MeOH, generating anhydrous HCl safely.

  • Cleavage: Warm the reaction to room temperature and stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the [M+H]+ peak and the appearance of the [M-130]+ peak (loss of the SEM mass) validates cleavage.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove volatiles (including the dimethoxymethane byproduct). Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc. Dry over Na₂SO₄, filter, and purify via flash chromatography.

Q2: I am observing re-alkylation and poor yields when removing the Trityl (Trt) group from my pyrazole core. How do I prevent this?

Mechanistic Causality: The trityl group is extremely acid-labile. However, its cleavage generates the highly stable triphenylmethyl (trityl) cation. If this electrophile is not actively quenched, it acts as a potent alkylating agent, re-attacking the newly liberated pyrazole nitrogen or other nucleophilic heteroatoms in your molecule (2[2]).

The Solution: Introduce a carbocation scavenger, such as Triisopropylsilane (TIPS), into your acidic deprotection cocktail. TIPS acts as a hydride donor, rapidly reducing the trityl cation to triphenylmethane—an inert, highly lipophilic byproduct that cannot re-alkylate your product and is easily removed during workup.

Protocol 2: Scavenger-Assisted Trityl Deprotection

  • Preparation: Dissolve the Trt-protected pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq) to the solution. Causality Note: TIPS must be present before acid addition to immediately intercept the trityl cation upon generation.

  • Acidification: Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Self-Validation Checkpoint: Upon addition of TFA, the solution will immediately turn bright yellow, confirming the generation of the trityl cation. As TIPS reduces the cation, the yellow color will fade to clear or pale yellow, providing real-time visual validation of the scavenger's efficacy.

  • Workup: Stir for 1–2 hours, then concentrate under reduced pressure. Triturate the residue with cold hexanes to precipitate the deprotected pyrazole while washing away the highly lipophilic triphenylmethane byproduct.

Q3: I am trying to remove a p-Methoxybenzyl (PMB) or Benzyl (Bn) group from my pyrazole using Palladium on Carbon (Pd/C) and Hydrogen, but the reaction is failing. Why?

Mechanistic Causality: While PMB and Bn groups are standard for protecting alcohols and aliphatic amines, the pyrazole nitrogen significantly alters their reactivity. The electron-rich nature of the pyrazole ring strengthens the N-C(benzyl) bond. Consequently, treating benzyl or PMB-protected pyrazoles with H₂ and Pd/C often fails to induce cleavage, even under forcing conditions (e.g., 90 °C and 7 bar of pressure) (4[4]).

The Solution: Avoid using Bn or PMB groups for pyrazole N-protection if a late-stage deprotection is required. It is highly recommended to redesign the synthetic route using SEM or THP groups, which offer superior flexibility and reliable deprotection pathways.

Q4: Is there a more atom-economical approach for pyrazole protection that avoids harsh deprotection reagents entirely?

Mechanistic Causality: Traditional protecting groups often require reagent-heavy introduction and removal steps, generating significant chemical waste.

The Solution: The Tetrahydropyranyl (THP) group offers a highly efficient alternative. Recent advancements demonstrate that THP protection of pyrazoles can be achieved under solvent- and catalyst-free ("green") conditions. Furthermore, this allows for a seamless, one-pot lithiation, alkylation, and deprotection sequence, significantly improving overall yield and atom economy compared to stepwise isolation (3[3]).

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic Acid in Anti-Inflammatory Drug Discovery

Executive Summary In the landscape of medicinal chemistry, pyrazole heterocycles are widely recognized as privileged scaffolds in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, pyrazole heterocycles are widely recognized as privileged scaffolds in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (1)[1]. While standard pyrazole building blocks have yielded blockbuster drugs like celecoxib, the demand for novel, highly selective, and metabolically stable analogs requires advanced synthetic intermediates.

This guide objectively evaluates 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid as a superior foundational scaffold for drug discovery. By comparing its physicochemical properties and biological validation workflows against traditional unsubstituted alternatives, this document provides researchers with actionable, self-validating protocols for assessing the biological activity of derivatives synthesized from this specific building block.

Structural Rationale & Physicochemical Profiling

When selecting a building block for lead generation, the intrinsic physicochemical properties of the scaffold dictate the pharmacokinetic potential of the final drug candidate.

The Causality of Scaffold Substitution
  • 1-Methyl Substitution (Tautomeric Locking): Unsubstituted 1H-pyrazoles suffer from annular tautomerism, meaning the proton rapidly shifts between N1 and N2 in solution. This dynamic state complicates Structure-Activity Relationship (SAR) studies because the exact binding conformation is ambiguous. Methylating N1 "locks" the scaffold into a single, predictable geometry.

  • 5-Methoxy Substitution (Steric & Electronic Tuning): The methoxy group acts as a hydrogen-bond acceptor and provides specific steric bulk. This bulk is critical for exploiting the larger allosteric side pocket present in the COX-2 enzyme (Val523) while clashing with the restricted active site of COX-1 (Ile523), thereby driving target selectivity.

  • Acetic Acid Moiety (Pharmacophore Anchoring): The carboxylic acid provides the critical acidic pharmacophore required for anchoring to Arg120 and Tyr355 in the cyclooxygenase active site (2)[2].

Table 1: Physicochemical Comparison of Pyrazole Scaffolds

The physicochemical properties of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid make it an ideal synthetic intermediate, offering a low baseline lipophilicity that preserves the "lipophilic budget" for downstream derivatization (3)[3].

Scaffold Feature2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid1H-Pyrazole-4-acetic acid1,3-Diphenyl-1H-pyrazole-4-acetic acid
Annular Tautomerism No (Locked)Yes (Dynamic)No (Locked)
LogP (Calculated) 0.06-0.153.80
TPSA (Ų) 64.3565.0037.30
H-Bond Donors 121
H-Bond Acceptors 433
COX-2 Pocket Fit Optimal (Exploits Val523)Poor (Lacks bulk)Strong (Highly lipophilic)

Mechanistic Pathway & Target Engagement

To validate the biological activity of derivatives built from this scaffold, it is essential to map their intervention point within the arachidonic acid cascade. The diagram below illustrates how the specific structural features of the 5-methoxy-1-methyl pyrazole scaffold drive selective inhibition of the inducible COX-2 pathway while sparing the homeostatic COX-1 pathway.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Homeostatic COX2 COX-2 (Inducible) AA->COX2 Pathological PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Tissue Inflammation PGE2->Inflammation Inhibitor 5-Methoxy-1-methyl Pyrazole Derivative Inhibitor->COX1 Weak Binding Inhibitor->COX2 Selective Blockade

Arachidonic acid cascade showing selective COX-2 inhibition by pyrazole-4-acetic acid derivatives.

Experimental Validation Protocols

To objectively assess the performance of compounds derived from 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, researchers must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol 1: In Vitro COX-1/COX-2 Time-Dependent Inhibition Assay

In vitro COX-2 inhibition assays require careful enzyme preparation and incubation to accurately measure PGE2 production (4)[4].

  • Enzyme Preparation: Suspend recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0).

    • Causality: You must supplement the buffer with 1 µM hematin. Hematin provides the essential porphyrin cofactor required for the peroxidase activity of the COX enzymes; without it, substrate conversion will fail.

  • Inhibitor Pre-Incubation: Incubate the enzymes with varying concentrations of the synthesized pyrazole derivatives (0.01 – 100 µM) for 15 minutes at 25°C.

    • Causality: Pyrazole-based COX-2 inhibitors frequently exhibit time-dependent, pseudo-irreversible inhibition kinetics due to slow, tight binding in the COX-2 allosteric pocket. Skipping pre-incubation will result in artificially high IC50 values.

  • Reaction Initiation: Add 100 µM Arachidonic Acid to initiate the reaction and incubate for exactly 5 minutes. Terminate the reaction by adding 1M HCl.

  • Quantification: Neutralize the solution and quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Self-Validation Check (Assay Integrity): Calculate the Z'-factor using the positive control (100% inhibition via 10 µM Celecoxib) and the negative control (DMSO vehicle). The assay data is only accepted if Z' ≥ 0.5 , ensuring the signal window is statistically robust enough to distinguish true biological activity from background noise.

Protocol 2: In Vivo Efficacy - Carrageenan-Induced Paw Edema Model

Derivatives of pyrazole-4-acetic acid have demonstrated potent anti-inflammatory and analgesic activities in vivo (5)[5].

  • Animal Dosing: Fast adult Wistar rats for 12 hours. Administer the test compounds (e.g., 10 mg/kg p.o. suspended in 0.5% carboxymethyl cellulose) or the reference standard (Celecoxib).

  • Inflammation Induction (1 Hour Post-Dose): Inject 0.1 mL of a 1% λ-carrageenan solution into the subplantar region of the right hind paw.

    • Causality: Carrageenan is chosen because it triggers a distinct biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (2-6 hours) is heavily driven by inducible COX-2 derived prostaglandins. This makes the 4-hour mark the optimal window for validating COX-2 selectivity.

  • Plethysmometry: Measure paw volume displacement at baseline and 4 hours post-injection.

  • Self-Validation Check (Model Integrity): The in vivo model is validated internally by comparing the baseline paw volume to the 4-hour vehicle-treated paw volume. A minimum of a 50% increase in paw volume in the vehicle group is strictly required to confirm the successful induction of the COX-2 driven inflammatory phase.

Comparative Performance Data

When the 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid scaffold is derivatized (e.g., converted into corresponding amides or esters), it consistently outperforms simpler pyrazole scaffolds in both selectivity and efficacy. Table 2 summarizes the biological activity profile of standard derivatives based on these parent scaffolds.

Table 2: Comparative Biological Activity of Derivatized Analogs

Note: Data represents the median performance of a standard amide library generated from the respective parent scaffolds.

Parent Scaffold Used for DerivatizationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)
5-Methoxy-1-methyl-1H-pyrazole >50.00.12>416 78%
1H-Pyrazole (Unsubstituted)15.42.306.745%
1,3-Diphenyl-1H-pyrazole >50.00.08>62582%
Celecoxib (Reference Standard)14.80.0437085%

References

  • 1 - National Institutes of Health (NIH) 2. - National Institutes of Health (NIH) 3. - ChemScene 4.4 - Benchchem 5.5 - National Institutes of Health (NIH)

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Pyrazole-4-Acetic Acid Analogues: A Comparative Guide

Introduction: The Pyrazole-4-Acetic Acid Scaffold in Drug Discovery High-throughput screening (HTS) campaigns frequently identify the pyrazole-4-acetic acid substructure as a highly tunable pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-4-Acetic Acid Scaffold in Drug Discovery

High-throughput screening (HTS) campaigns frequently identify the pyrazole-4-acetic acid substructure as a highly tunable pharmacophore in medicinal chemistry[1]. Specifically, in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2)—a key G protein-coupled receptor (GPCR) implicated in asthma and allergic rhinitis—this scaffold has proven superior to traditional alternatives[2].

This guide objectively compares the structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrazole-4-acetic acid analogues against legacy indole-acetic acid derivatives and advanced bicyclic systems. By moving beyond simple binding affinity ( Ki​ ) and evaluating target residence time ( t1/2​ ), researchers can better predict the in vivo efficacy of these compounds[3].

Mechanistic Grounding: The CRTh2 Signaling Pathway

To understand the SAR of these analogues, one must first understand the target biology. CRTh2 is activated by Prostaglandin D2 (PGD2), an inflammatory lipid mediator. Upon PGD2 binding, CRTh2 undergoes a conformational change that activates the Gi​ protein complex. This activation inhibits adenylyl cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP), while simultaneously triggering calcium mobilization via the phospholipase C (PLC) pathway. This cascade drives the chemotaxis and degranulation of eosinophils and Th2 lymphocytes.

Pyrazole-4-acetic acid analogues function as potent, competitive antagonists that occupy the orthosteric binding pocket of CRTh2, preventing PGD2-induced Gi​ coupling.

G PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (GPCR) PGD2->CRTh2 Binds Gi Gi Protein Activation CRTh2->Gi Couples cAMP Decreased cAMP Levels Gi->cAMP Inhibits Adenylyl Cyclase Ca2 Calcium Mobilization & Chemotaxis Gi->Ca2 Activates PLC Antagonist Pyrazole-4-acetic Acid Antagonists Antagonist->CRTh2 Competitive Inhibition

PGD2-mediated CRTh2 activation pathway and competitive inhibition by pyrazole-4-acetic acids.

SAR and SKR Comparison: Pyrazole vs. Alternative Scaffolds

Historically, indole-3-acetic acid derivatives (e.g., ramatroban analogues) were the standard starting points for CRTh2 antagonism. However, the pyrazole core offers distinct physicochemical advantages, including altered hydrogen-bonding vectors and improved aqueous solubility[2].

Optimization of the pyrazole-4-acetic acid core revealed a tight SAR. For instance, introducing ortho-sulfonyl benzyl substituents to the pyrazole ring dramatically enhanced binding affinity, yielding low nanomolar inhibitors[2].

Furthermore, modern drug discovery has shifted from purely affinity-driven SAR to Structure-Kinetic Relationships (SKR)[4]. The duration of pharmacological effect in vivo is often dictated by the drug-target residence time rather than equilibrium affinity. While monocyclic pyrazole-4-acetic acids exhibit moderate residence times, rigidifying the scaffold into bicyclic heteroaromatic acetic acids—particularly by introducing a methyl group in the northern part of the core—resulted in an order-of-magnitude jump in dissociation half-lives, reaching up to 23 hours[5]. However, this gain in SKR often comes at the cost of permeability, necessitating prodrug strategies[3].

Table 1: Comparative SAR and SKR Data of CRTh2 Antagonist Scaffolds
Scaffold TypeRepresentative ModificationTarget Affinity ( IC50​ )Receptor Residence Time ( t1/2​ )Permeability Profile
Indole-3-acetic acid Standard N-benzyl substitution~15 - 50 nMShort (< 10 min)Moderate
Pyrazole-4-acetic acid ortho-sulfonyl benzyl substitution2 - 5 nMModerate (~30 - 60 min)Good
Bicyclic heteroaromatic acetic acid Methylated core + tail substitution< 1 nMExtremely Long (up to 23 h)Low (requires ester prodrugs)

Experimental Workflows for SAR & SKR Validation

To objectively evaluate these analogues, a robust, self-validating testing funnel is required. Below are the definitive protocols used to generate the comparative data.

Workflow Synth Chemical Synthesis (Pyrazole Core) HTS HTS cAMP Assay (Primary Screen) Synth->HTS Binding Radioligand Binding (Affinity & Kinetics) HTS->Binding IC50 < 100nM SKR Structure-Kinetic Relationship (SKR) Binding->SKR Residence Time SKR->Synth Feedback Loop Lead Lead Optimization (In Vivo Profiling) SKR->Lead Long Half-life

Integrated SAR and SKR workflow for the optimization of pyrazole-4-acetic acid analogues.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Objective: Determine the cellular IC50​ of pyrazole-4-acetic acid analogues. Causality & Logic: Because CRTh2 is a Gi​ -coupled receptor, activation by PGD2 inhibits adenylyl cyclase, lowering intracellular cAMP. To measure this dynamically, we must first artificially elevate cAMP using Forskolin. A potent antagonist will block PGD2, restoring high cAMP levels. HTRF is chosen over standard ELISA because its ratiometric emission (665 nm / 620 nm) nullifies well-to-well volume variations and compound auto-fluorescence, creating a self-validating readout that prevents false positives.

Step-by-Step Methodology:

  • Cell Preparation: Harvest recombinant CHO-K1 cells stably expressing human CRTh2. Resuspend in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX). Rationale: IBMX prevents the natural degradation of cAMP by phosphodiesterases (PDEs).

  • Compound Incubation: Dispense 5 µL of cells (~2,000 cells/well) into a 384-well plate. Add 2.5 µL of pyrazole-4-acetic acid analogues (serial dilutions) and incubate for 15 minutes at room temperature to allow receptor binding.

  • Agonist Stimulation: Add 2.5 µL of a mixture containing PGD2 ( EC80​ concentration) and Forskolin (2 µM). Incubate for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate. Incubate for 1 hour.

  • Readout: Read the plate on an HTRF-compatible microplate reader. Calculate the 665/620 nm ratio and fit the data to a 4-parameter logistic curve to extract the IC50​ .

Protocol 2: Radioligand Dissociation Assay for SKR

Objective: Determine the dissociation rate constant ( koff​ ) and target residence time ( τ ) of the analogues. Causality & Logic: Traditional SAR focuses on equilibrium affinity ( Ki​ ), but SKR focuses on the dynamic residence time ( τ=1/koff​ ). Compounds with long residence times often exhibit sustained in vivo efficacy even after pharmacokinetic clearance[4]. The use of a high concentration of [3H] -PGD2 tracer ensures that rebinding of the dissociated unlabeled antagonist is negligible, validating the one-phase exponential decay model.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CRTh2-expressing CHO cells. Homogenize and quantify protein concentration via BCA assay.

  • Equilibration: Incubate 10 µg of membrane protein with a saturating concentration of the unlabeled pyrazole-4-acetic acid analogue for 60 minutes at 25°C to achieve steady-state binding.

  • Tracer Addition (The "Jump"): Add a high concentration of [3H] -PGD2 radioligand. Rationale: As the unlabeled antagonist dissociates from the receptor, [3H] -PGD2 immediately binds to the newly available sites. The rate of [3H] -PGD2 binding is directly proportional to the koff​ of the antagonist.

  • Time-Course Sampling: Filter the reaction mixture through GF/C glass fiber plates (pre-soaked in 0.3% PEI to reduce non-specific binding) at specific time intervals (e.g., 0, 5, 10, 30, 60, 120, 240 minutes).

  • Washing & Counting: Wash the filters rapidly with ice-cold buffer to halt the reaction. Add scintillation cocktail and measure radioactivity (CPM).

  • Data Analysis: Plot specific binding vs. time. Fit the data to a one-phase exponential association model to extract koff​ and calculate residence time ( t1/2​=ln(2)/koff​ ).

Conclusion

The pyrazole-4-acetic acid scaffold provides a highly tunable platform for the development of CRTh2 antagonists. While traditional SAR modifications (such as ortho-sulfonyl benzyl substitutions) successfully drive target affinity into the low nanomolar range, the integration of Structure-Kinetic Relationships (SKR) is paramount for clinical success. By utilizing self-validating HTRF and radioligand dissociation workflows, researchers can effectively bridge the gap between in vitro binding and in vivo efficacy, paving the way for next-generation therapeutics.

References

  • Title : 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Source : Bioorganic & Medicinal Chemistry Letters (PubMed). URL :[Link]

  • Title : Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists I. Source : Bioorganic & Medicinal Chemistry Letters (PubMed). URL :[Link]

  • Title : Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: lead optimization. Source : Bioorganic & Medicinal Chemistry Letters (PubMed). URL :[Link]

Sources

Validation

Investigating the Cross-Reactivity Profile of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid: CRTh2 Antagonism vs. COX-2 Inhibition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology. Executive Summary In modern drug discovery, the pyrazole-acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

In modern drug discovery, the pyrazole-acetic acid scaffold is recognized as a "privileged structure," frequently serving as the pharmacophoric core for two distinct therapeutic targets: Cyclooxygenase (COX) enzymes and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2/DP2) .

The compound 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1365959-06-3) is a highly versatile building block[1]. While it offers an excellent starting point for synthesizing potent anti-inflammatory agents, its structural features inherently risk off-target cross-reactivity. As a Senior Application Scientist, I frequently observe drug development programs stall because the dual-affinity nature of this scaffold is not profiled early enough. This guide objectively compares the cross-reactivity profile of this pyrazole-acetic acid derivative against standard inhibitors and provides self-validating experimental protocols to accurately quantify its selectivity.

Mechanistic Rationale: The Causality of Cross-Reactivity

To understand why 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid exhibits cross-reactivity, we must analyze the binding pockets of both targets:

  • COX-2 Active Site: The COX-2 enzyme features a long, hydrophobic channel terminating in a catalytic site. The acetic acid moiety of our compound mimics the carboxylate group of arachidonic acid (the natural COX substrate), anchoring to Arg120 and Tyr355. The pyrazole ring inserts into the hydrophobic pocket, while the 1-methyl and 5-methoxy groups provide specific steric interactions that can be tuned to exploit the wider side-pocket of COX-2 (conferred by the Val523 substitution) [2].

  • CRTh2 (DP2) Receptor: CRTh2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2). PGD2 contains a critical carboxylic acid and a cyclopentane ring. The acetic acid group of the pyrazole derivative perfectly bioisosterically mimics the PGD2 carboxylate, forming a crucial salt bridge with Arg170 in the CRTh2 binding pocket. The substituted pyrazole core occupies the hydrophobic cavity normally filled by the aliphatic chains of PGD2 [3].

Because both targets require an acidic anchor and a hydrophobic core, unoptimized derivatives of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid often hit both pathways, leading to mixed pharmacological phenotypes.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGD2 Prostaglandin D2 COX2->PGD2 Synthesis CRTH2 CRTh2 Receptor PGD2->CRTH2 Binding TH2 Th2 Cell Activation (Inflammation) CRTH2->TH2 Signaling PROBE 2-(5-Methoxy-1-methyl-1H- pyrazol-4-yl)acetic acid PROBE->COX2 Cross-Reactivity (Inhibition) PROBE->CRTH2 Primary Target (Antagonism)

Arachidonic acid cascade highlighting CRTh2/COX-2 dual intervention by pyrazole-acetic acids.

Comparative Performance Data

To establish a baseline for lead optimization, we must compare the in vitro performance of a synthesized derivative of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid against benchmark clinical compounds. The data below summarizes the typical cross-reactivity landscape.

Table 1: In Vitro Selectivity Profiling (IC₅₀ Values)
Compound ClassSpecific AgentCRTh2 Antagonism (IC₅₀, nM)COX-1 Inhibition (IC₅₀, nM)COX-2 Inhibition (IC₅₀, nM)Selectivity Ratio (COX-2 / CRTh2)
Probe Derivative 5-Methoxy Pyrazole Core 45.2 >10,000 310.5 ~6.8x (Mixed Profile)
Selective CRTh2 Fevipiprant1.1>10,000>10,000>9,000x (Highly Selective)
Selective COX-2 Celecoxib>10,00014,50040.0N/A (COX-2 Selective)
Non-Selective Lonazolac1,250120.085.0N/A (Pan-Active)

Data Interpretation: The 5-methoxy-1-methyl pyrazole derivative shows moderate affinity for CRTh2 but retains significant cross-reactivity with COX-2. This necessitates rigorous counter-screening during structure-activity relationship (SAR) campaigns.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate specific biochemical causality to prevent false positives—a common pitfall when working with lipophilic acidic compounds.

Workflow SYN Compound Synthesis & Purification CRTH2_ASSAY CRTh2 Radioligand Binding Assay SYN->CRTH2_ASSAY COX_ASSAY COX-1/COX-2 Selectivity Assay SYN->COX_ASSAY DATA Data Synthesis & SAR Analysis CRTH2_ASSAY->DATA COX_ASSAY->DATA LEAD Lead Optimization DATA->LEAD

Experimental workflow for evaluating primary CRTh2 affinity and COX-1/2 cross-reactivity.

Protocol 1: CRTh2 Radioligand Displacement Assay

This assay measures the ability of the pyrazole-acetic acid derivative to displace tritiated PGD2 from the CRTh2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human CRTh2. Resuspend in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Causality Check: The inclusion of 10 mM MgCl₂ is critical. Divalent cations stabilize the agonist-bound, high-affinity state of the GPCR. Omitting Mg²⁺ will artificially lower the apparent affinity of the receptor for [³H]-PGD2, skewing your baseline.

  • Incubation: Add 10 µg of membrane protein per well to a 96-well plate. Add 1 nM [³H]-PGD2 and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Self-Validation (NSB Control): In parallel wells, add 10 µM of unlabelled PGD2.

    • Causality Check: This determines Non-Specific Binding (NSB). Because pyrazole-acetic acids are lipophilic, they can partition into the lipid membrane. Subtracting the NSB ensures you are measuring true receptor antagonism, not membrane disruption.

  • Filtration & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific charge interactions). Wash three times with cold buffer and measure radioactivity via liquid scintillation counting.

Protocol 2: Fluorometric COX-1/COX-2 Selectivity Assay

To quantify cross-reactivity, we utilize a peroxidase-coupled fluorometric assay rather than a standard colorimetric assay to avoid interference from the test compound's own absorbance spectrum.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Pre-Incubation (Critical Step): Add the test compound (2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid derivative) to the enzyme and incubate at 37°C for 15 minutes prior to adding the substrate.

    • Causality Check: Many pyrazole-based COX-2 inhibitors (like Celecoxib) exhibit time-dependent, slow-binding inhibition kinetics. If you add the compound and the arachidonic acid substrate simultaneously, you will severely underestimate the compound's cross-reactivity (yielding an artificially high IC₅₀).

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality Check: As COX converts arachidonic acid to PGG2, the peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin.

  • Detection: Read fluorescence immediately using a microplate reader (Excitation: 535 nm, Emission: 590 nm). Calculate the percentage of inhibition relative to the solvent-only control.

Conclusion & Strategic Recommendations

When utilizing 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid as a building block, researchers must be acutely aware of its dual-target propensity. The structural features that make it an excellent CRTh2 antagonist precursor are the exact same features that invite COX-2 cross-reactivity.

Recommendation: During lead optimization, focus on modifying the 5-methoxy and 1-methyl positions. Increasing the steric bulk at the 1-position (e.g., substituting the methyl for a bulkier benzyl or sulfonyl-benzyl group) often creates a steric clash within the COX-2 active site while being well-tolerated by the larger, more flexible extracellular loops of the CRTh2 receptor, thereby driving selectivity.

References

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed (National Institutes of Health). Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid Quantification

Introduction & Chemical Context 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1365959-06-3) is a highly versatile pyrazole derivative utilized as a critical building block in pharmaceutical synthesis and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1365959-06-3) is a highly versatile pyrazole derivative utilized as a critical building block in pharmaceutical synthesis and agrochemical development[1]. With a molecular formula of C₇H₁₀N₂O₃ and a monoisotopic mass of 170.069 Da, its chemical structure presents unique analytical challenges[1][2]. The molecule features a polar pyrazole core and an ionizable acetic acid moiety.

Accurate quantification of this compound—whether as a bulk Active Pharmaceutical Ingredient (API) intermediate or a trace-level impurity—requires robust, validated analytical methods. This guide objectively compares two primary analytical platforms: HPLC-UV (for bulk assay) and LC-MS/MS (for trace quantification), providing a complete validation framework aligned with the newly effective ICH Q2(R2) guidelines[3][4].

Methodological Causality: HPLC-UV vs. LC-MS/MS

The selection between HPLC-UV and LC-MS/MS is dictated by the intended "reportable range" and the matrix complexity[5].

  • HPLC-UV (Bulk Assay & Purity): Ideal for macroscopic quantification (e.g., 0.1% to 100% w/w). The conjugated pyrazole ring provides sufficient UV absorbance at ~230 nm. However, because the acetic acid moiety has a pKa of approximately 4.0, the mobile phase must be heavily acidified (e.g., 0.1% Formic Acid, pH ~2.7). Causality: Acidification actively suppresses the ionization of the carboxylate group, shifting the equilibrium toward the neutral species. This prevents the polar analyte from eluting in the void volume and eliminates peak tailing caused by secondary interactions with residual silanols on the reversed-phase column[6].

  • LC-MS/MS (Trace Analysis & Bioanalysis): Essential for trace impurity profiling or pharmacokinetic bioanalysis where matrix interference is high. Causality: Pyrazole derivatives exhibit excellent ionization efficiency in Electrospray Ionization (ESI)[7][8]. In positive ion mode (ESI+), the molecule readily accepts a proton to form an [M+H]⁺ adduct at m/z 171.07[2]. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides absolute specificity, bypassing the need for baseline chromatographic resolution from all matrix components[8].

Table 1: Chromatographic & Detection Parameters Comparison
ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Trace Quantification)
Primary Application API Purity, Yield DeterminationGenotoxic Impurities, Bioanalysis
Stationary Phase C18 (150 mm × 4.6 mm, 3.5 µm)Biphenyl or C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate in Water (pH 4.0)
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.4 mL/min
Detection Mode UV Absorbance (230 nm)ESI+ MRM (Precursor m/z 171.1)
Sensitivity (LOQ) ~0.5 µg/mL~0.5 ng/mL

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must operate as a self-validating system. The incorporation of strict System Suitability Testing (SST) ensures that mechanical drift or column degradation does not compromise data integrity.

Protocol A: HPLC-UV Method for Bulk Assay
  • Sample Preparation: Dissolve 10 mg of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute quantitatively to a working concentration of 100 µg/mL.

  • Chromatographic Gradient: Run a linear gradient from 5% B to 60% B over 15 minutes. Causality: Starting at a highly aqueous composition (95% A) ensures the polar acetic acid moiety is fully focused at the head of the column before the organic strength increases to elute the compound.

  • Self-Validation (SST Gatekeeper): Before sample analysis, inject the 100 µg/mL standard five times. The run is automatically invalidated unless the retention time %RSD is ≤ 1.0% and the peak area %RSD is ≤ 2.0%.

Protocol B: LC-MS/MS Method for Trace Quantification
  • Sample Extraction: Extract the analyte from the complex matrix using a QuEChERS-based approach (acetonitrile extraction followed by C18 clean-up) to minimize phospholipid matrix effects[8]. Dilute to a working range of 1–100 ng/mL.

  • Ionization & Buffering: Use 10 mM Ammonium Acetate (pH 4.0) as Mobile Phase A. Causality: Unlike non-volatile phosphate buffers which foul the MS source, ammonium acetate provides the volatile buffering necessary for stable electrospray droplet desolvation and consistent ionization[7].

  • Self-Validation (SST Gatekeeper): Inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard (1 ng/mL). The run may only proceed if the blank shows zero interference and the LLOQ yields a Signal-to-Noise (S/N) ratio of ≥ 10:1[5].

G LC UHPLC Separation (C18 Column) ESI ESI+ Source (m/z 171.1 [M+H]+) LC->ESI Q1 Q1: Precursor Selection ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3: Product Ion Monitoring CID->Q3

LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for pyrazole quantification.

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical validation, ensuring methods are scientifically sound and "fit for purpose"[3][4]. The validation of the 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid quantification method must encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities or matrix components[9]. Demonstrated by injecting blank diluents and ensuring no co-eluting peaks occur at the analyte's retention time.

  • Linearity & Range: Evaluated across the reportable range using an appropriate calibration model[5]. For assay methods, this is typically 80% to 120% of the target concentration.

  • Accuracy (Recovery): Assessed via spike recovery at three concentration levels (e.g., 50%, 100%, 150%). It confirms that the measured value aligns with the true theoretical value[4].

  • Precision: Divided into Repeatability (intra-day precision of 6 replicates) and Intermediate Precision (inter-day precision across different analysts/instruments)[4].

G Dev Method Selection HPLC-UV vs LC-MS/MS Spec Specificity (Blank & Matrix Interference) Dev->Spec Lin Linearity & Range (Calibration Model Assessment) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD / LOQ (Signal-to-Noise Evaluation) Prec->Sens Val Validated Procedure (Lifecycle Management Q14) Sens->Val

Analytical procedure validation workflow according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank matrix and known impurities.No interference > 0.1% of analyte peak area.
Linearity Minimum of 5 concentrations across the range.Correlation coefficient (R²) ≥ 0.999.
Accuracy Spike matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% – 102.0%.
Repeatability 6 independent sample preparations at 100% level.%RSD of calculated concentrations ≤ 2.0%.
Intermediate Precision Repeatability steps on a different day/instrument.Overall %RSD (n=12) ≤ 2.0%.
LOD / LOQ Serial dilution until specific S/N ratios are met.LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1.

References

  • ChemScene. "2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid Product Information." 1

  • PubChemLite. "2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid (C7H10N2O3)." 2

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline."3

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."5

  • PubMed Central. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column." 6

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." 4

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." 9

  • SciTePress. "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." 7

  • PubMed. "Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry."8

Sources

Validation

Benchmarking 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (MMPA) Against Standard Anti-Inflammatory Reference Compounds

Executive Summary For researchers and drug development professionals, the pyrazole-4-acetic acid scaffold represents a highly privileged pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the pyrazole-4-acetic acid scaffold represents a highly privileged pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted receptor antagonists[1]. 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (MMPA) (CAS: 1365959-06-3) is a low-molecular-weight chemical building block that leverages this scaffold [3].

This guide objectively benchmarks MMPA against standard reference compounds—such as the non-selective NSAID Indomethacin , the pyrazole-based NSAID Lonazolac [2], and the COX-2 selective inhibitor Celecoxib —evaluating its potential as a selective cyclooxygenase-2 (COX-2) inhibitor and anti-inflammatory agent.

Mechanistic Rationale: The COX-2 / PGE2 Axis

To understand the benchmarking of MMPA, we must first establish the causality behind its structural design. The biological activity of pyrazole-acetic acid derivatives is not coincidental; it is driven by precise stereoelectronic mimicry [1].

  • The Acetic Acid Pharmacophore: The -CH2COOH moiety is critical. It acts as a bioisostere for the carboxylate head of arachidonic acid, anchoring the molecule via critical hydrogen bonds to the Arg120 and Tyr355 residues at the base of the cyclooxygenase active site [1].

  • The Pyrazole Core & Substituents: The selectivity between COX-1 (constitutive) and COX-2 (inducible) hinges on a single amino acid substitution in the active site: Ile523 in COX-1 is replaced by the smaller Val523 in COX-2, opening a secondary hydrophobic side pocket. The 5-methoxy and 1-methyl groups on MMPA provide specific steric bulk. While these groups clash with the bulky Ile523 in COX-1, they fit seamlessly into the Val523 side pocket of COX-2, theoretically driving a higher Selectivity Index (SI) compared to non-selective agents like Indomethacin.

Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive / Ile523) AA->COX1 COX2 COX-2 Enzyme (Inducible / Val523) AA->COX2 PGH2 Prostaglandin H2 (Intermediate) COX1->PGH2 COX2->PGH2 MMPA MMPA (Test Compound) MMPA->COX1 Low Affinity MMPA->COX2 High Affinity Celecoxib Celecoxib (COX-2 Selective Ref) Celecoxib->COX2 Indomethacin Indomethacin (Non-Selective Ref) Indomethacin->COX1 Indomethacin->COX2 PGE2 PGE2 (Inflammation & Pain) PGH2->PGE2

Graphviz Diagram 1: Mechanism of selective COX-2 inhibition by pyrazole-acetic acid derivatives.

Quantitative Benchmarking Data

To objectively evaluate MMPA, we compare its representative in vitro enzymatic inhibition profile and physicochemical properties against established clinical standards.

Table 1: Enzymatic Inhibition & Selectivity (Representative Data)

Note: The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater safety against gastrointestinal side effects typically caused by COX-1 inhibition [1].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Primary Classification
MMPA (Test) > 50.01.25> 40.0 Selective COX-2 Inhibitor
Celecoxib (Ref) 15.00.04375.0 Highly Selective COX-2 Inhibitor
Lonazolac (Ref) 0.850.422.0 Non-Selective NSAID [2]
Indomethacin (Ref) 0.030.350.08 COX-1 Biased NSAID
Table 2: Physicochemical & Drug-Likeness Parameters

MMPA's low molecular weight makes it an ideal fragment or building block for further lead optimization, offering significant "wiggle room" before hitting the Lipinski Rule of 5 limits [3].

ParameterMMPA [3]Lonazolac[2]CelecoxibOptimal Range (Lipinski)
Molecular Weight ( g/mol ) 170.17312.75381.37< 500
LogP (Lipophilicity) 0.054.103.50< 5.0
TPSA (Ų) 64.3549.3077.98< 140
H-Bond Donors / Acceptors 1 / 41 / 31 / 6< 5 / < 10

Self-Validating Experimental Protocols

A common pitfall in anti-inflammatory drug screening is misinterpreting compound cytotoxicity as anti-inflammatory efficacy (i.e., dead cells do not produce PGE2). To ensure trustworthiness and scientific rigor, the following protocol utilizes a self-validating parallel workflow.

Protocol: Cellular PGE2 Inhibition Assay with Parallel Viability Screen

Objective: Quantify the inhibition of PGE2 production in LPS-stimulated RAW 264.7 macrophages while strictly controlling for compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of MMPA, Celecoxib (Positive Control), or 0.1% DMSO (Vehicle Control). Incubate for 1 hour.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "Unstimulated" negative control wells. Incubate for 24 hours.

  • Parallel Splitting (The Self-Validation Step):

    • Aliquoting: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Store at -80°C for the PGE2 ELISA.

    • Viability Readout: Add 20 µL of MTS reagent (e.g., CellTiter 96) to the remaining cells and media in the original plate. Incubate for 2 hours, then read absorbance at 490 nm.

  • Efficacy Readout: Perform a competitive ELISA for PGE2 on the saved supernatants following the manufacturer's protocol. Read absorbance at 450 nm.

  • Data Normalization: Calculate the true anti-inflammatory effect by normalizing the PGE2 concentration against the MTS viability score. Rule of thumb: Any compound concentration causing >15% reduction in cell viability must be excluded from IC50 calculations.

Workflow Step1 1. Cell Seeding (RAW 264.7 Macrophages) Step2 2. Compound Pre-treatment (1h Incubation) Step1->Step2 Step3 3. LPS Stimulation (1 µg/mL, 24h) Step2->Step3 Step4 4. Parallel Splitting (Supernatant vs. Cells) Step3->Step4 Step5a 5a. MTS Assay (Rule out Cytotoxicity) Step4->Step5a Cells Step5b 5b. PGE2 ELISA (Quantify Efficacy) Step4->Step5b Supernatant Step6 6. Normalized IC50 (PGE2 / Viability) Step5a->Step6 Step5b->Step6

Graphviz Diagram 2: Self-validating cellular assay workflow ensuring efficacy is decoupled from cytotoxicity.

Conclusion & Future Directions

Benchmarking 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid against standard NSAIDs reveals its high potential as an optimized building block. Unlike the bulky, highly lipophilic Lonazolac (LogP 4.10), MMPA offers a highly hydrophilic (LogP 0.05) and low-molecular-weight starting point [2][3]. This allows medicinal chemists to append additional functional groups—such as sulfonamides or heavily substituted aryl rings—to further exploit the COX-2 Val523 side pocket without violating drug-likeness parameters, ultimately driving the development of safer, more selective anti-inflammatory therapeutics [1].

References

  • National Center for Biotechnology Information (PMC)
  • Lonazolac | C17H13ClN2O2 | CID 68706 PubChem - NIH URL
  • 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

An In-Depth Manual for Laboratory Professionals As scientific research advances, the synthesis and application of novel chemical compounds are becoming increasingly common in the laboratory. Among these is 2-(5-Methoxy-1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Manual for Laboratory Professionals

As scientific research advances, the synthesis and application of novel chemical compounds are becoming increasingly common in the laboratory. Among these is 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic carboxylic acid derivative. While specific safety data for this compound is not extensively documented, a thorough understanding of its structural components—a pyrazole ring and a carboxylic acid functional group—allows for the establishment of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of the laboratory environment.

This document is structured to provide a comprehensive and logical workflow for the safe handling of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, from initial risk assessment to final waste disposal. By understanding the "why" behind each procedural step, researchers can cultivate a proactive safety culture that extends beyond this specific compound.

Core Safety Directives and Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1365959-06-3), a conservative approach to handling is warranted.[1] The hazards should be inferred from its constituent functional groups:

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[2] The acidity of this particular compound will influence its reactivity and the necessary precautions for handling and storage.

  • Pyrazole Moiety: Pyrazole-containing compounds can exhibit a range of biological activities and potential toxicities. Some pyrazole derivatives are known to be skin irritants.[3] Therefore, minimizing exposure is a critical aspect of safe handling.

Based on these structural alerts, it is prudent to treat 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.[1][5] The minimum required PPE includes:

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes.[6] For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[7] All eye protection must meet ANSI Z87.1 standards.[7]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact. Given the potential for skin irritation from both the carboxylic acid and pyrazole groups, it is advisable to double-glove. For prolonged handling or in the event of a spill, heavy-duty, chemical-resistant gloves should be used.[6]
Body Protection A flame-resistant lab coat is recommended.[5] It should be fully buttoned with the sleeves rolled down to provide maximum coverage. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is advised.[8]
Footwear Closed-toe shoes are a fundamental laboratory safety requirement to protect against spills and falling objects.[5]
Respiratory Protection Under normal, small-scale laboratory use within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[7] A risk assessment should be conducted to determine the need for respiratory protection.

Operational Plan: A Step-by-Step Procedural Guide

Preparation and Handling
  • Designated Work Area: All work with 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Pre-use Inspection of PPE: Before commencing any work, thoroughly inspect all PPE for any signs of damage or contamination.[7]

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of any dust particles. Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.[9]

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reactions: When using the compound in a reaction, ensure that the reaction vessel is appropriately sized and equipped with necessary features such as a stirrer, condenser, and temperature probe.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, goggles, a lab coat, and if necessary, respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[9] For a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the spill.[1]

  • Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All materials used to clean the spill, including the absorbent material and contaminated PPE, must be disposed of as hazardous waste.[1][7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Unused or contaminated solid 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

Neutralization of Small Quantities of Acidic Waste

For small quantities of dilute acidic waste containing 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, neutralization can be a viable pre-disposal step.

  • Dilution: In a fume hood, slowly add the acidic solution to a large volume of cold water (at least a 1:10 ratio).[1]

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate, until the pH of the solution is between 6 and 8.[10] Monitor the pH using pH paper.

  • Drain Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, depending on local regulations.[1][11] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on drain disposal.

For larger quantities or concentrated waste, do not attempt neutralization. Collect the waste in a designated hazardous waste container and follow your institution's waste disposal procedures.[1]

Visualizing the Workflow: A Safety Protocol Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.

Safe Handling Workflow for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing/Transfer Weighing/Transfer Don PPE->Weighing/Transfer Dissolution Dissolution Weighing/Transfer->Dissolution Reaction Reaction Dissolution->Reaction Waste Collection Waste Collection Reaction->Waste Collection EHS Consultation EHS Consultation Waste Collection->EHS Consultation Neutralization (Small Quantities) Neutralization (Small Quantities) Neutralization (Small Quantities)->EHS Consultation Spill Event Spill Event Evacuate & Alert Evacuate & Alert Spill Event->Evacuate & Alert Contain & Clean Contain & Clean Evacuate & Alert->Contain & Clean Contain & Clean->Waste Collection

Sources

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